Boc-N-Me-Met-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASRJKXDLPTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Boc-N-Me-Met-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-N-methyl-L-methionine (Boc-N-Me-Met-OH), a crucial building block for the synthesis of N-methylated peptides. N-methylation is a key chemical modification in peptide drug design, offering a strategic approach to enhance the therapeutic properties of peptide candidates. This document outlines the physicochemical properties of this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and discusses the biological implications of incorporating N-methyl-methionine into peptide structures.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value |
| CAS Number | 66959-86-2[1] |
| Molecular Formula | C₁₁H₂₁NO₄S |
| Molecular Weight | 263.35 g/mol |
| Synonyms | Boc-N-methyl-L-methionine, N-(tert-Butoxycarbonyl)-N-methyl-L-methionine |
The Significance of N-Methylation in Peptide Drug Discovery
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful tool for optimizing peptide-based therapeutics. This seemingly minor modification can profoundly influence a peptide's conformational flexibility and its susceptibility to enzymatic degradation.
The introduction of an N-methyl group can:
-
Enhance Metabolic Stability: By sterically hindering the access of proteases, N-methylation can significantly increase the in vivo half-life of a peptide.[2]
-
Improve Oral Bioavailability: Increased lipophilicity and resistance to degradation can lead to improved absorption after oral administration, a major goal in peptide drug development.[3][4]
-
Modulate Bioactivity: The conformational constraints imposed by N-methylation can lock a peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[3][5]
-
Increase Cell Permeability: The reduction in hydrogen bonding capacity can facilitate the passage of cyclic peptides across cell membranes.[4]
The incorporation of N-methylated amino acids, such as N-methyl-methionine, is therefore a critical strategy in the development of novel peptide drugs with improved pharmacokinetic and pharmacodynamic profiles.[5][6]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound
The following section details a general protocol for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
This compound
-
Appropriate solid support resin (e.g., Merrifield or PAM resin)
-
Other Boc-protected amino acids
-
Coupling reagents (e.g., HATU, PyBOP/HOAt)[7]
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy)
-
Cleavage cocktail (e.g., HF or TFMSA based)
-
Scavengers (e.g., dithioethane for methionine-containing peptides)
General SPPS Cycle for Incorporating this compound
The synthesis of peptides containing N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[7] The use of more potent coupling reagents is often necessary.[7]
Workflow Diagram:
Caption: General workflow for Boc-SPPS.
Step-by-Step Protocol:
-
Resin Preparation: Swell the chosen solid-phase resin in DMF for at least 1 hour.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 50% TFA in DCM for approximately 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc groups.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% DIEA in DMF.
-
Washing: Wash the resin again with DMF and DCM to remove excess base.
-
Coupling of this compound:
-
Dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and a suitable coupling reagent such as HATU or a combination of PyBOP and HOAt in DMF.[7]
-
Add DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (note: N-methylated amines do not give a positive result) or by taking a small sample of the resin for cleavage and LC-MS analysis.
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The cleavage cocktail should contain appropriate scavengers, such as dithioethane, to prevent side reactions with the methionine residue.
-
Purification and Analysis: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and HPLC analysis.
Signaling Pathways and Biological Context
While specific signaling pathways directly modulated by peptides containing N-methyl-methionine are not extensively documented in publicly available literature, the incorporation of N-methylated amino acids, in general, is a strategy employed to enhance the interaction of peptides with their biological targets. The conformational rigidity imparted by N-methylation can lead to higher receptor affinity and selectivity.
The biological effects of N-methylated peptides are diverse and depend on the parent peptide sequence. For example, N-methylation has been shown to be crucial for the immunosuppressive activity of cyclosporin A and has been used to develop potent and selective analogs of somatostatin and other bioactive peptides.[4] The rationale for using this compound in peptide synthesis is often to probe structure-activity relationships and to improve the drug-like properties of a peptide lead.
Logical Relationship Diagram:
Caption: Role in drug discovery.
Conclusion
This compound is a valuable reagent for medicinal chemists and peptide scientists seeking to enhance the therapeutic potential of peptide-based drugs. The strategic incorporation of N-methyl-methionine can overcome some of the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The protocols and information provided in this guide are intended to support researchers in the effective utilization of this important building block in their drug discovery and development efforts.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Boc-N-methyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-tert-butyloxycarbonyl-N-methyl-L-methionine (Boc-N-methyl-L-methionine), a valuable building block in peptide synthesis and drug discovery. The document details the synthetic protocols for the preparation of the precursor, Boc-L-methionine, and its subsequent N-methylation. Quantitative data is presented in structured tables, and experimental procedures are described in detail. Furthermore, logical workflows for the synthesis and its application in solid-phase peptide synthesis (SPPS) are visualized using diagrams.
Synthesis of Boc-L-methionine
The initial step in the synthesis of Boc-N-methyl-L-methionine is the protection of the amino group of L-methionine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions during peptide coupling.
Experimental Protocol: Boc Protection of L-methionine
A solution of L-methionine is prepared in a mixture of water and a suitable organic solvent, such as acetonitrile or dioxane. The solution is cooled in an ice bath, and a base, typically sodium hydroxide, is added. Di-tert-butyl dicarbonate (Boc anhydride), the Boc-protecting agent, is then added portion-wise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Following the reaction, the organic solvent is removed under reduced pressure. The aqueous residue is then subjected to a work-up procedure to isolate the Boc-protected product. This typically involves washing with an organic solvent like dichloromethane to remove any unreacted Boc anhydride and other impurities. The pH of the aqueous layer is then adjusted to be acidic (around pH 3) using a mild acid, such as citric acid or dilute hydrochloric acid, which protonates the carboxylic acid group of the product. The product is then extracted into an organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is evaporated to yield Boc-L-methionine.
Quantitative Data for Boc-L-methionine Synthesis
| Parameter | Value | Reference |
| Starting Material | L-Methionine | [1] |
| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [1] |
| Solvent | Water/Acetonitrile | [1] |
| Reaction Time | 12 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Yield | ~95% | [1] |
| Purity | High (typically >98%) | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 47-50 °C | [2] |
Characterization Data for Boc-L-methionine
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 5.15 (d, 1H), 4.40 (m, 1H), 2.58 (t, 2H), 2.15-1.95 (m, 2H), 2.10 (s, 3H), 1.45 (s, 9H) | [3] |
| Mass Spectrometry (ESI+) | m/z: 250.1 [M+H]⁺, 272.1 [M+Na]⁺ | [4] |
Synthesis of Boc-N-methyl-L-methionine
The second stage of the synthesis involves the N-methylation of the Boc-protected L-methionine. A common and effective method for this transformation is the use of a strong base, such as sodium hydride, to deprotonate the nitrogen atom, followed by quenching with an electrophilic methyl source, typically methyl iodide.
Experimental Protocol: N-methylation of Boc-L-methionine
In a flame-dried, inert-atmosphere flask, Boc-L-methionine is dissolved in a dry aprotic solvent, most commonly tetrahydrofuran (THF). The solution is cooled in an ice bath. Sodium hydride (typically a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The addition of sodium hydride results in the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion. Following the deprotonation, methyl iodide is added to the reaction mixture. The reaction is then allowed to warm to room temperature and is stirred overnight.
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is then acidified to a pH of approximately 2-3 with a dilute acid, such as 1 M HCl. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Boc-N-methyl-L-methionine. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Boc-N-methyl-L-methionine Synthesis
| Parameter | Value | Reference |
| Starting Material | Boc-L-methionine | [5] |
| Reagents | Sodium Hydride, Methyl Iodide | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Time | Overnight | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Yield | 70-90% (typical) | [6] |
| Purity | >95% after purification | [6] |
| Appearance | Viscous oil or low-melting solid | |
| Molecular Weight | 263.37 g/mol |
Characterization Data for Boc-N-methyl-L-methionine
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75-4.55 (m, 1H), 2.85 (s, 3H), 2.55 (t, 2H), 2.10-1.90 (m, 2H), 2.05 (s, 3H), 1.48 (s, 9H) (Expected shifts based on related structures) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.5, 156.0, 80.5, 58.0, 32.0, 31.0, 28.5, 15.0 (Expected shifts based on related structures) |
| Mass Spectrometry (ESI+) | m/z: 264.1 [M+H]⁺, 286.1 [M+Na]⁺ (Expected) |
Visualized Workflows
Synthesis Pathway of Boc-N-methyl-L-methionine
Caption: Synthetic route to Boc-N-methyl-L-methionine.
Experimental Workflow for N-methylation
Caption: Step-by-step workflow for N-methylation.
Application in Solid-Phase Peptide Synthesis (SPPS)
Caption: Boc-N-methyl-L-methionine in SPPS.
References
- 1. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]
- 2. BOC-L-Methionine CAS#: 2488-15-5 [m.chemicalbook.com]
- 3. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. research.monash.edu [research.monash.edu]
The Role of N-Methylation in Enhancing Peptide Conformational Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a critical modification in medicinal chemistry. This seemingly minor alteration can profoundly influence a peptide's three-dimensional structure, stability, and pharmacokinetic properties. This guide provides an in-depth exploration of the core principles of N-methylation, its impact on conformational stability, and the experimental methodologies used to study its effects.
Core Concepts of N-Methylation
N-methylation introduces significant changes to the peptide backbone that directly impact its conformational flexibility and stability.
-
Steric Hindrance and Conformational Restriction: The addition of a methyl group to the amide nitrogen creates steric hindrance, which restricts the rotation around the peptide bond. This limitation on the available conformational space can "lock" a peptide into a more defined, and often more bioactive, conformation.[1][2] This rigidification of the peptide backbone is a key factor in enhancing stability.[3]
-
Elimination of Hydrogen Bond Donors: Each N-methylation removes an amide proton (N-H), which is a crucial hydrogen bond donor. This prevents the formation of intramolecular hydrogen bonds that might otherwise stabilize certain secondary structures.[4] However, it also protects the peptide from enzymes that recognize and cleave based on these hydrogen-bonding patterns.
-
Increased Lipophilicity: The methyl group increases the hydrophobicity (lipophilicity) of the peptide.[2] This can enhance the peptide's ability to cross cell membranes, a significant advantage for oral bioavailability.[3][5]
-
Proteolytic Resistance: Proteases, the enzymes responsible for peptide and protein degradation, often recognize their substrates through interactions with the peptide backbone. N-methylation can disrupt these recognition sites, providing a steric shield that significantly increases the peptide's resistance to enzymatic degradation and extends its in vivo half-life.[1][6]
Quantitative Impact of N-Methylation on Peptide Stability
The effects of N-methylation can be quantified through various biophysical and pharmacokinetic parameters. The following tables summarize key data from published studies, illustrating the tangible benefits of this modification.
Table 1: Effect of N-Methylation on Oral Bioavailability
| Peptide Analog | Number of N-Methylations | Oral Bioavailability (%) in Rat | Reference |
| Cyclic Hexapeptide | 0 | Low (not specified) | [3] |
| Cyclic Hexapeptide | 3 | 28 | [3] |
| Veber-Hirschmann Analog | 0 | Poorly bioavailable | [5] |
| Tri-N-methylated Veber-Hirschmann Analog | 3 | 10 | [5] |
Table 2: Impact of N-Methylation on Receptor Binding and Biological Activity
| Peptide | N-Methylation Site(s) | Change in Biological Activity | Reference |
| Somatostatin Analog | N-methyl scan of 30 analogs | 7 variants retained similar affinity | [3] |
| Melanocortin Peptides | Various | Reduced biological activity and selectivity | [1] |
| GPIIb-IIIa Antagonist | Multiple N-methylation | Increased selectivity for integrin subtypes | [5] |
Experimental Protocols
A thorough understanding of N-methylation's effects relies on robust experimental methodologies. Below are detailed protocols for the synthesis and analysis of N-methylated peptides.
This protocol describes a common method for N-methylating a peptide while it is still attached to the solid-phase resin during synthesis.[7]
Materials:
-
Peptide-on-resin
-
O-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methyl p-toluenesulfonate (MeOTs) or Methyl Iodide (MeI)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
2-Mercaptoethanol
Procedure:
-
Sulfonamide Formation:
-
Swell the peptide-resin in DMF.
-
Add a solution of o-NBS-Cl (10 eq) and DIPEA (5 eq) in DMF.
-
Shake at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Methylation:
-
Add a solution of MeOTs (10 eq) and DBU (5 eq) in DMF.
-
Shake at room temperature for 30 minutes.
-
Wash the resin with DMF.
-
-
Sulfonamide Cleavage:
-
Add a solution of 2-Mercaptoethanol (20 eq) and DBU (10 eq) in DMF.
-
Shake at room temperature for 30 minutes.
-
Wash the resin with DMF, DCM, and Methanol (MeOH).
-
-
Peptide Cleavage and Purification:
-
Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., Trifluoroacetic acid-based).
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[8]
Procedure:
-
Sample Preparation:
-
Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3]
-
Add a known concentration of an internal standard (e.g., Tetramethylsilane - TMS).
-
-
1D NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum to identify the chemical shifts of all protons. The presence of N-methyl groups will be evident as singlets in the 2.5-3.5 ppm range.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[8]
-
-
Structure Calculation:
-
Use the distance restraints from NOESY/ROESY spectra, along with dihedral angle restraints from J-coupling constants, as input for structure calculation software (e.g., CYANA, CNS).[8]
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
This assay measures the resistance of a peptide to degradation by proteases.
Materials:
-
N-methylated peptide and non-methylated control peptide.
-
Protease solution (e.g., trypsin, chymotrypsin, or serum/intestinal homogenate).[2]
-
Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA).
Procedure:
-
Incubation:
-
Incubate a known concentration of the peptide with the protease solution at 37°C.
-
Take aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
-
Analysis:
-
Analyze the amount of remaining intact peptide in each aliquot by RP-HPLC.
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide under the assay conditions. A longer half-life indicates greater proteolytic stability.
-
Visualizations
Visual representations of workflows and concepts are essential for a clear understanding of the role of N-methylation.
Caption: Workflow for On-Resin N-Methylation of Peptides.
Caption: Impact of N-Methylation on Peptide Backbone Properties.
Caption: Role of N-Methylation in Peptide Drug Discovery Workflow.
Conclusion
N-methylation is a powerful and versatile tool in peptide and medicinal chemistry. By strategically introducing methyl groups into the peptide backbone, researchers can significantly enhance conformational stability, proteolytic resistance, and membrane permeability.[2][9] While N-methylation can sometimes reduce biological activity by altering the bioactive conformation, a systematic "N-methyl scan" can identify positions where methylation is beneficial, leading to the development of peptide-based therapeutics with improved drug-like properties.[5] The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for professionals engaged in the design and development of next-generation peptide drugs.
References
- 1. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of N-methylated methionine
For Researchers, Scientists, and Drug Development Professionals
N-methylated methionine, a derivative of the essential amino acid L-methionine, is a compound of growing interest in the fields of biochemistry and pharmacology. The addition of a methyl group to the alpha-amino group of methionine can significantly alter its physicochemical properties, bioavailability, and biological activity. This technical guide provides an in-depth overview of the core physical and chemical properties of N-methylated methionine, detailed experimental protocols, and an exploration of its role in key signaling pathways.
Core Physical and Chemical Properties
The methylation of the primary amine in methionine to a secondary amine influences several key physicochemical parameters. The following tables summarize the available quantitative data for N-methyl-L-methionine, with comparisons to its parent compound, L-methionine, where relevant.
Table 1: General and Physical Properties of N-Methyl-L-Methionine
| Property | Value | Source |
| Molecular Formula | C6H13NO2S | PubChem[1] |
| Molecular Weight | 163.24 g/mol | PubChem[1] |
| Melting Point | 255-257 °C | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Data not available for N-methyl-L-methionine. L-methionine has a solubility of 56.6 g/L at 25 °C. | PubChem[2] |
| LogP (Octanol-Water Partition Coefficient) | -1.8 (Predicted) | PubChem[1] |
Table 2: Chemical and Spectroscopic Properties of N-Methyl-L-Methionine
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)-4-(methylsulfanyl)butanoic acid | PubChem[1] |
| CAS Number | 42537-72-4 | PubChem[1] |
| pKa (Strongest Acidic) | 2.25 (Predicted) | - |
| pKa (Strongest Basic) | Data not available | - |
| Canonical SMILES | CN--INVALID-LINK--C(=O)O | PubChem[1] |
| InChI Key | YAXAFCHJCYILRU-YFKPBYRVSA-N | PubChem[1] |
Experimental Protocols
Synthesis and Purification of N-Methyl-L-Methionine
Objective: To synthesize N-methyl-L-methionine from L-methionine.
Materials:
-
L-methionine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Protection of the Carboxylic Acid (if necessary): To avoid esterification as a side reaction, the carboxylic acid group of L-methionine can be protected, for example, as a benzyl ester. This adds extra steps of protection and deprotection. For a more direct approach, careful control of reaction conditions is crucial.
-
N-Methylation Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-methionine in a mixture of anhydrous THF and a small amount of anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the suspension. The NaH will deprotonate the amino group. Allow the reaction to stir for 30 minutes at 0°C.
-
Slowly add methyl iodide (CH3I) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water to decompose any unreacted NaH.
-
Acidify the mixture with 1 M HCl to a pH of approximately 6.
-
Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N-methyl-L-methionine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to purify the product.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
Cytotoxicity Assay
The following is a general protocol for assessing the cytotoxic effects of N-methylated methionine on cancer cell lines using a crystal violet assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methylated methionine on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
N-methylated methionine stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the N-methylated methionine stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of N-methylated methionine. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Staining and Quantification:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 10% formalin to each well and incubate for 15 minutes at room temperature.
-
Remove the formalin and wash the plate with water.
-
Stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the N-methylated methionine concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.
-
Signaling Pathways and Biological Activity
The biological activity of N-methylated methionine is not as extensively studied as its parent compound, L-methionine. However, based on the known roles of methionine and the general effects of N-methylation, we can infer its potential involvement in several key cellular processes.
Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR (mechanistic target of rapamycin) pathway and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . Methionine itself, and its metabolite S-adenosylmethionine (SAM), are key players in these pathways.
Methionine Metabolism and its Connection to Major Signaling Pathways
The diagram below illustrates the central role of methionine in cellular metabolism and its connections to the mTOR and NF-κB signaling pathways.
Experimental Workflow for Investigating NF-κB Activation
The following diagram outlines a typical workflow to investigate the effect of N-methylated methionine on the NF-κB signaling pathway.
While direct evidence for the biological activities of N-methylated methionine is still emerging, studies on methionine restriction in cancer cells suggest that modifications to methionine metabolism can have significant therapeutic implications. The unique physicochemical properties conferred by N-methylation may lead to novel pharmacological activities that warrant further investigation. This guide serves as a foundational resource for researchers and professionals in drug development to explore the potential of N-methylated methionine.
References
Navigating the Synthesis and Application of Boc-N-Me-Met-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the incorporation of N-methylated amino acids is a pivotal strategy for modulating the conformational and pharmacokinetic properties of peptides. This in-depth technical guide focuses on N-tert-butoxycarbonyl-N-methyl-L-methionine (Boc-N-Me-Met-OH), a specialized building block for introducing N-methylated methionine residues into peptide chains. This modification can enhance metabolic stability, improve cell permeability, and fine-tune receptor binding affinity and selectivity.
While not commonly available as a stock chemical, this compound can be reliably obtained through custom synthesis from specialized suppliers. This guide provides an overview of its chemical properties, a detailed protocol for its synthesis, and its application in peptide chemistry, offering valuable insights for researchers in the field.
Commercial Availability and Typical Specifications
This compound is primarily available through custom synthesis services. Companies specializing in non-natural amino acids and peptide building blocks can synthesize this compound upon request. While specific batch data will vary, the following table summarizes the typical specifications offered by commercial suppliers for custom-synthesized this compound. For comparison, the properties of the widely available unmethylated analogue, Boc-Met-OH, are also provided.
| Parameter | This compound (Custom Synthesis) | Boc-Met-OH (Typical) |
| Purity (HPLC) | 95% to 99%[] | ≥99% |
| Molecular Formula | C₁₁H₂₁NO₄S | C₁₀H₁₉NO₄S[2][3] |
| Molecular Weight | 263.36 g/mol | 249.33 g/mol [2][3] |
| Appearance | White to off-white solid | White to faint yellow crystalline powder |
| Melting Point | Not readily available | 47-50 °C |
| Optical Rotation | To be determined by analysis | [α]20/D −22°, c = 1 in methanol |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents |
| Storage | Store at 2-8°C, desiccated | Store at 2-8°C |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the N-methylation of its precursor, Boc-L-methionine (Boc-Met-OH). The following protocol is a representative method adapted from established procedures for the N-methylation of Boc-protected amino acids.
Materials:
-
Boc-L-methionine (Boc-Met-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-methionine (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. The mixture will effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0°C and add iodomethane (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and wash the organic layer with brine. Extract the aqueous layer with ethyl acetate (3x). Combine all organic extracts.
-
Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the latter organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Application in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce an N-methylated methionine residue. The bulky Boc protecting group on the nitrogen and the methyl group present steric hindrance, which can make the subsequent coupling of the next amino acid challenging. Therefore, more potent coupling reagents are often required.
General Workflow for Incorporating this compound in Boc-SPPS:
-
Deprotection: The N-terminal Boc group of the growing peptide chain on the solid support is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIPEA).
-
Coupling: The this compound is activated with a coupling reagent (e.g., HBTU, HATU, or PyBOP) in the presence of a base (e.g., DIPEA or Hünig's base) and coupled to the deprotected N-terminus of the peptide-resin.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Iteration: The cycle of deprotection and coupling is repeated to elongate the peptide chain.
Impact on Peptide Structure and Function: A Signaling Pathway Perspective
The incorporation of N-methylated amino acids can significantly alter the biological activity of a peptide by influencing its conformation and, consequently, its interaction with protein targets such as G-protein coupled receptors (GPCRs). N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and potency. Furthermore, the removal of the amide proton can disrupt hydrogen bonding networks that are crucial for enzymatic degradation, thereby enhancing the peptide's metabolic stability.
Methionine residues in peptide ligands can be involved in key interactions with receptors, including hydrophobic and sulfur-π interactions with aromatic residues in the binding pocket.[4][5][6][7] N-methylation of a methionine residue can modulate these interactions, potentially leading to altered signaling outcomes.
The diagram below illustrates a hypothetical signaling pathway involving a peptide agonist that binds to a GPCR. It depicts how N-methylation of a methionine residue within the peptide agonist could enhance its binding affinity and lead to a more sustained activation of the downstream signaling cascade.
References
- 2. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 3. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Activation States Induced by Nanobodies and Mini-G Proteins Compared by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
introduction to N-methylated peptides in drug discovery
An In-depth Technical Guide to N-methylated Peptides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by poor pharmacokinetic properties, such as low metabolic stability and cell permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, is a key chemical modification strategy to overcome these limitations. This modification can profoundly alter the physicochemical properties of peptides, leading to improved drug-like characteristics. This guide provides a comprehensive overview of N-methylated peptides in drug discovery, covering their synthesis, the effects of N-methylation on peptide properties, relevant signaling pathways, and detailed experimental protocols.
The Impact of N-Methylation on Peptide Properties
N-methylation offers a powerful tool to fine-tune the properties of peptide drug candidates. The introduction of a methyl group to the peptide backbone eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can lead to significant changes in conformation, lipophilicity, and resistance to enzymatic degradation.
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the increased resistance to proteolytic degradation. The steric hindrance provided by the N-methyl group can prevent or slow down the cleavage of the peptide backbone by proteases, leading to a longer plasma half-life.
Improved Cell Permeability and Oral Bioavailability
N-methylation can enhance the passive diffusion of peptides across cell membranes by reducing the number of hydrogen bond donors and by favoring conformations that shield polar groups from the lipophilic membrane interior. This can lead to improved cell permeability and, in some cases, oral bioavailability.
Conformational Control and Receptor Selectivity
The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone and can favor the formation of cis amide bonds. This conformational constraint can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. By systematically replacing amide bonds with N-methylated amides (an "N-methyl scan"), researchers can explore the conformational requirements for biological activity.
Quantitative Data on the Effects of N-Methylation
The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on the biological activity, permeability, and stability of different peptide classes.
Integrin Receptor Affinity of N-methylated RGD Peptides
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin receptors, which are involved in cell adhesion, migration, and angiogenesis. N-methylation can enhance both the affinity and selectivity of these peptides for specific integrin subtypes.
| Peptide | Sequence | Integrin αVβ3 IC50 (nM)[1] | Integrin αIIbβ3 IC50 (nM)[1] | Selectivity (αIIbβ3 / αVβ3) |
| L1 | cyclo(RGDfV) | 2.3 | 120 | 52 |
| P1 | cyclo(N(Me)RGDfV) | 130 | >10000 | >77 |
| P2 | cyclo(RG(N(Me)D)fV) | >10000 | >10000 | - |
| P3 | cyclo(RGDf(N(Me)V)) | 0.58 | 890 | 1534 |
| P4 | cyclo(RGD(N(Me)f)V) | 1400 | >10000 | >7 |
| P5 | cyclo(R(N(Me)G)DfV) | 240 | >10000 | >42 |
Permeability and Oral Bioavailability of N-methylated Somatostatin Analogues
Somatostatin analogues are used in the treatment of various diseases, but their application is often limited by poor oral bioavailability. Multiple N-methylations have been shown to drastically improve this parameter.
| Peptide | Number of N-methyl groups | Permeability (Papp in 10⁻⁶ cm/s)[2] | Oral Bioavailability (%)[2][3] |
| Parent Peptide | 0 | < 0.1 | Not Reported |
| Mono-N-methylated | 1 | 0.2 - 0.5 | Not Reported |
| Di-N-methylated | 2 | 0.8 - 2.5 | Not Reported |
| Tri-N-methylated | 3 | 4.0 | 28[3] |
| Penta-N-methylated | 5 | 10.1 | 33[2] |
Stability and Activity of N-methylated Ghrelin Analogues
Ghrelin is a peptide hormone that stimulates the release of growth hormone. Its therapeutic potential is limited by its short half-life. N-methylation has been explored as a strategy to improve its stability.
| Analogue | Modification | GHSR Binding Affinity (IC50, nM)[1][4] | Functional Activity (EC50, nM)[1][4] | Human Serum Stability (t1/2)[4] |
| Ghrelin(1-28) | - | 2.48 | 23 | < 30 min |
| Analogue 1 | Truncated ghrelin(1-8) | 0.09 | Not Reported | < 30 min |
| Analogue 22 | N-methylation at position 6 of Analogue 1 | ~2.5 | 119 | > 24 h |
Plasma Stability of N-methylated CXCR4 Antagonists
EPI-X4 is a natural peptide antagonist of the CXCR4 receptor, a key player in inflammation and cancer. N-terminal modifications, including N-methylation, have been shown to enhance its plasma stability.
| Peptide | N-terminal Modification | CXCR4 Binding (IC50, µM)[5] | Plasma Stability (% remaining after 8h)[5] |
| JM#21 | Unmodified | 0.11 | < 5 |
| EPI-X4-5 | N-Me-Ile | 0.26 | > 95 |
| EPI-X4-27 | N-Me-Ile (truncated) | 0.09 | > 95 |
| EPI-X4-28 | N-Me-Val (truncated) | 0.12 | > 95 |
Signaling Pathways Targeted by N-methylated Peptides
N-methylated peptides are being developed to modulate a variety of signaling pathways implicated in disease. Below are examples of such pathways.
Integrin-Mediated Signaling
N-methylated RGD peptides can selectively inhibit integrin subtypes like αVβ3, which plays a crucial role in tumor angiogenesis and metastasis. Upon binding to the extracellular matrix (ECM), integrins cluster and activate Focal Adhesion Kinase (FAK), which in turn recruits and activates Src kinase. This FAK/Src complex phosphorylates numerous downstream targets, leading to cytoskeletal rearrangements, cell proliferation, and migration.
Integrin-FAK/Src Signaling Pathway
GPCR Signaling
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. N-methylated peptides can act as agonists or antagonists of GPCRs, such as the ghrelin receptor (GHSR) or CXCR4. Ligand binding to a GPCR induces a conformational change, leading to the activation of a heterotrimeric G-protein, which then modulates the activity of downstream effector proteins like adenylyl cyclase or phospholipase C.
General GPCR Signaling Pathway
p53-MDM2 Protein-Protein Interaction
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. N-methylated peptides are being developed to inhibit this protein-protein interaction (PPI), thereby stabilizing p53 and reactivating its tumor-suppressive functions, such as cell cycle arrest and apoptosis.
p53-MDM2 Interaction Pathway
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and evaluation of N-methylated peptides.
Solid-Phase Synthesis of N-methylated Peptides
This protocol describes a general method for the solid-phase synthesis of peptides, including the on-resin N-methylation of a specific amino acid residue.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
Dimethyl sulfate or Methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Coupling reagents (e.g., HATU, HBTU, PyBOP)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HATU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
On-Resin N-methylation (Fukuyama-Mitsunobu reaction): a. Sulfonamide Formation: To the deprotected N-terminal amine on the resin, add a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP. React for 2 hours. b. Methylation: Add a solution of PPh3 (5 eq.) and MeOH (10 eq.) in THF/DCM. Cool to 0°C and add DIAD (5 eq.) dropwise. Allow the reaction to warm to room temperature and react for 1 hour. c. Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP for 2 x 5 minutes.
-
Chain Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 for each subsequent amino acid.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.
Solid-Phase Peptide Synthesis Workflow
HPLC Purification of Peptides
Materials:
-
Crude lyophilized peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative reverse-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).
-
Mobile Phases: Prepare two mobile phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in ACN
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution of the peptide at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Characterization by Mass Spectrometry (MALDI-TOF/ESI-MS)
Procedure for MALDI-TOF MS:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture (e.g., 50% ACN, 0.1% TFA).
-
Sample Spotting: Mix the purified peptide solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The observed mass should correspond to the calculated molecular weight of the N-methylated peptide.
Procedure for ESI-MS:
-
Sample Infusion: Infuse a dilute solution of the purified peptide in a suitable solvent (e.g., 50% ACN, 0.1% formic acid) directly into the electrospray source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show a series of multiply charged ions, which can be deconvoluted to determine the molecular weight of the peptide.
In Vitro Plasma Stability Assay
Materials:
-
Purified N-methylated peptide and non-methylated control
-
Human plasma (or plasma from other species)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock solution into pre-warmed plasma at 37°C to a final concentration of 1-10 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold ACN with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide versus time. Calculate the half-life (t1/2) of the peptide in plasma.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phosphate-buffered saline (PBS)
-
Dodecane
-
Lecithin
-
Test peptides and control compounds
Procedure:
-
Lipid Membrane Preparation: Coat the filter of the donor plate with a solution of lecithin in dodecane and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.
-
Donor Plate Preparation: Add the test peptide solution (in buffer) to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time)
where V_A is the volume of the acceptor well and Area is the area of the filter.
Conclusion
N-methylation is a versatile and powerful strategy in peptide drug discovery. By enhancing metabolic stability, improving cell permeability, and providing conformational control, N-methylation can transform a promising peptide lead into a viable drug candidate. The systematic application of N-methyl scans, guided by structure-activity relationships and computational modeling, will continue to be a valuable tool in the development of next-generation peptide therapeutics. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of N-methylated peptides in their drug discovery programs.
References
The Biological Significance of Methionine N-Methylation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Methionine N-methylation is a fundamental biological process, underpinning a vast array of cellular functions through the donation of methyl groups. This guide provides an in-depth exploration of the core mechanisms, biological significance, and pathological implications of methionine metabolism and its associated methylation reactions. Central to this is the role of S-adenosylmethionine (SAM), the universal methyl donor, which is synthesized from methionine.[1] We will dissect the key enzymatic pathways, their regulatory functions in gene expression and protein activity, and their dysregulation in diseases such as cancer and neurodegenerative disorders. Furthermore, this document details established experimental protocols for the detection and quantification of methylation events and presents key quantitative data in a structured format to facilitate understanding and further research in this critical area of cell biology and therapeutic development.
The Methionine Cycle: The Engine of Cellular Methylation
The methionine cycle is the central metabolic pathway responsible for generating S-adenosylmethionine (SAM), the primary methyl group donor for most transmethylation reactions in the cell.[1][2] The cycle begins with the essential amino acid methionine, which must be obtained from the diet.[3]
Key Enzymatic Steps:
-
Activation of Methionine: Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT), which catalyzes the transfer of an adenosyl group from ATP to methionine, forming SAM.[1][2]
-
Methyl Group Transfer: SAM donates its reactive methyl group to a vast number of acceptor substrates, including DNA, RNA, proteins, and lipids.[1] This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs). The product of this transfer is S-adenosylhomocysteine (SAH).[2]
-
Regeneration of Homocysteine: SAH is a potent inhibitor of methyltransferases and must be rapidly removed.[2] The enzyme SAH hydrolase (AHCY) hydrolyzes SAH to homocysteine and adenosine.[2]
-
Regeneration of Methionine: Homocysteine is remethylated to regenerate methionine, completing the cycle. This crucial step is primarily catalyzed by methionine synthase (MS), which utilizes a methyl group from 5-methyltetrahydrofolate and requires vitamin B12 as a cofactor.[2][4]
The tight regulation of this cycle is critical for maintaining cellular homeostasis. The ratio of SAM to SAH, often referred to as the "methylation index," reflects the cell's capacity for methylation.[5][6] A high SAM/SAH ratio favors methylation, while a low ratio inhibits it.
Biological Roles of Methionine-Derived Methylation
The transfer of a methyl group from SAM is a critical post-translational modification that fine-tunes the function of major classes of biomolecules.[7]
DNA Methylation and Epigenetic Regulation
DNA methylation involves the addition of a methyl group to the cytosine base, typically within CpG dinucleotides.[4] This epigenetic mark is crucial for regulating gene expression.[5]
-
Gene Silencing: Methylation of CpG islands in gene promoter regions is generally associated with transcriptional repression, effectively "switching off" genes.[8] This is a vital mechanism for normal development, cellular differentiation, and silencing of transposable elements.
-
Genomic Instability: Aberrant DNA methylation patterns, including global hypomethylation and localized hypermethylation, are hallmarks of many cancers, leading to genomic instability and the silencing of tumor suppressor genes.[8]
Protein Methylation
Protein methylation, occurring most commonly on lysine and arginine residues, is a key post-translational modification that modulates protein function, localization, and interaction.[4]
-
Histone Modification: The methylation of histone tails is a cornerstone of the "histone code," which dictates chromatin structure and gene accessibility. Different methylation states (mono-, di-, or tri-methylation) on specific lysine or arginine residues can signal for either gene activation or repression.[4]
-
Non-Histone Protein Regulation: Methylation also regulates a wide variety of non-histone proteins, impacting signaling pathways, DNA repair, and RNA processing.
RNA Methylation
Methylation occurs on various types of RNA molecules, influencing their stability, splicing, and translation. One of the most studied modifications is N6-methyladenosine (m6A), which is installed by a "writer" complex and can be removed by "eraser" enzymes.[9] This dynamic mark is interpreted by "reader" proteins that determine the fate of the modified RNA.[9]
Methionine N-Methylation in Disease and as a Therapeutic Target
Dysregulation of methionine metabolism and the subsequent alterations in methylation patterns are implicated in a range of pathologies, making this axis a compelling target for drug development.
Cancer
Many types of cancer cells exhibit "methionine addiction," a phenomenon where they have an absolute dependency on exogenous methionine for survival and proliferation, even when normal cells do not.[10][11] This dependency is linked to elevated transmethylation reactions in cancer cells.[10]
-
Therapeutic Strategy: This metabolic vulnerability can be exploited therapeutically through methionine restriction (MR) or by using enzymes like recombinant methioninase to deplete systemic methionine levels.[10][12] This approach can induce cell cycle arrest in cancer cells and sensitize them to conventional chemotherapies.[11]
-
Targeting MAT2A: The enzyme Methionine Adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM and is considered a promising therapeutic target.[13] Inhibition of MAT2A can deplete SAM levels, which is particularly effective in cancers with deletions of the MTAP gene, a common event in many tumors.[13]
| Therapeutic Strategy | Mechanism of Action | Effect on Cancer Cells | Status/Key Findings | References |
| Methionine Restriction (MR) | Depletes systemic methionine, reducing intracellular SAM levels. | Induces late S/G2-phase cell-cycle arrest; enhances sensitivity to chemotherapy. | Effective in preclinical models; several clinical trials are underway. | [10][11][12] |
| Recombinant Methioninase | Enzymatically degrades circulating methionine. | Inhibits tumor growth and proliferation. | Shown to be effective in patient-derived xenograft (PDOX) models. | [10][12] |
| MAT2A Inhibition | Blocks the synthesis of SAM from methionine. | Induces synthetic lethality in MTAP-deleted cancers by reducing SAM and protein methylation. | First-in-class inhibitors (e.g., AG-270, IDE397) are in clinical trials. | [13] |
| DNA Methylation Inhibition | Inhibits DNA methyltransferases (DNMTs), causing DNA hypomethylation. | Reactivates tumor suppressor genes. | Decitabine is in clinical use for myelodysplastic syndrome. | [10] |
Neurodegenerative and Other Diseases
Imbalances in the methionine cycle are linked to several non-cancerous pathologies.
-
Neurodegenerative Diseases: Elevated levels of homocysteine, a byproduct of the cycle, are associated with an increased risk for Alzheimer's and Parkinson's disease.[14][15][16] Deficiencies in SAM production can impair necessary methylation reactions in the central nervous system.[14]
-
Liver Disease: Since the liver is the primary site of methionine metabolism, disruptions in this pathway can lead to liver damage and non-alcoholic fatty liver disease.[5][17]
-
Schizophrenia: Studies in mice have shown that DNA hypermethylation induced by excess L-methionine can lead to myelin deficits and schizophrenia-like behaviors, suggesting a role for methylation in psychiatric disorders.[18]
Experimental Protocols for Studying Methionine N-Methylation
Analyzing methylation status is key to understanding its biological role. Below are methodologies for key experiments.
Protocol: In Vitro Protein Methylation Assay
This protocol is used to determine if a specific protein is a substrate for a methyltransferase enzyme.
Materials:
-
Recombinant methyltransferase enzyme.
-
Recombinant substrate protein or peptide.
-
S-adenosyl-methionine (SAM or AdoMet), either unlabeled or radiolabeled (e.g., ³H-SAM).
-
Methylation buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 1 mM PMSF.
-
SDS-PAGE loading buffer.
-
Equipment for SDS-PAGE and autoradiography or mass spectrometry.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining 1-2 µg of the substrate protein, 1 µg of the methyltransferase, and 0.1 mM SAM (or 2 µCi ³H-SAM) in the methylation buffer.
-
Incubate the reaction mixture at 30°C overnight or for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins using SDS-PAGE.
-
For Radiolabeled SAM: Dry the gel and expose it to an autoradiography film to detect the incorporation of the radioactive methyl group into the substrate.
-
For Unlabeled SAM: Excise the protein band of interest from a Coomassie-stained gel for analysis by mass spectrometry to identify the specific site(s) of methylation.[19]
Protocol: Global DNA Methylation Analysis via ELISA
This method provides a rapid, high-throughput quantification of global 5-methylcytosine (5mC) levels.
Materials:
-
Purified genomic DNA (50-100 ng per sample).
-
Commercially available global DNA methylation ELISA kit (e.g., from Active Motif, Abcam). These kits typically include capture and detection antibodies, coated plates, and standards.
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions for the specific kit. A generalized workflow is as follows:
-
Bind the purified DNA samples to the wells of the strip plate, which are specifically coated to have a high affinity for DNA.
-
Add the capture antibody, which is specific for 5-methylcytosine (5mC). Incubate to allow binding.
-
Wash the wells to remove any unbound antibody.
-
Add the detection antibody, which is an HRP-conjugated secondary antibody. Incubate.
-
Wash the wells again.
-
Add the HRP substrate solution to the wells to develop a colorimetric reaction.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm).
-
Calculate the 5mC percentage in each sample by comparing its absorbance to a standard curve generated with the provided methylated DNA standards.[20]
Protocol: Workflow for Proteomic Identification of Methylation Sites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific methylation sites on proteins at a proteome-wide scale.[21]
Procedure Overview:
-
Protein Extraction and Digestion: Extract total protein from cells or tissues. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.
-
Enrichment of Methylated Peptides (Optional but Recommended): To increase detection sensitivity, enrich for methylated peptides using affinity purification methods, such as antibodies specific for mono- or di-methyl lysine.[21]
-
LC Separation: Separate the complex peptide mixture using high-performance liquid chromatography (HPLC), which separates peptides based on their physicochemical properties (e.g., hydrophobicity).
-
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects specific peptides, fragments them, and measures the m/z of the resulting fragment ions (MS2 or MS/MS scan).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database. Software algorithms identify peptides by matching the experimental fragment ion patterns to theoretical patterns. The mass shift corresponding to methylation (+14.01565 Da for each methyl group) is specified as a variable modification to identify methylated residues.[21]
Conclusion
Methionine N-methylation is a pivotal cellular process with far-reaching implications for health and disease. The methionine cycle's production of SAM fuels a complex network of methylation reactions that are essential for epigenetic gene regulation and the fine-tuning of protein function. The "methionine addiction" of cancer cells has opened a promising therapeutic window, with strategies targeting methionine metabolism now entering clinical trials. Concurrently, a deeper understanding of methylation's role in neurodegeneration and other diseases continues to reveal new avenues for intervention. The continued development and application of advanced analytical techniques to study the "methylome" will be crucial for translating these fundamental biological insights into novel diagnostics and effective therapies.
References
- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 2. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine (Met): An Essential Amino Acid to Never Forget | Optimus Medica [optimusmedica.com]
- 4. Methylation - Wikipedia [en.wikipedia.org]
- 5. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects quantitatifs de la production laitière des brebis. VIII. - Variation des paramètres génétiques avec le niveau de production du troupeau et l'age [agris.fao.org]
- 7. N-methylation of peptides and proteins: an important element for modulating biological functions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. N6-methyladenosine methylation emerges as a key target for treating acute lung injury | EurekAlert! [eurekalert.org]
- 10. Combination Methionine-methylation-axis Blockade: A Novel Approach to Target the Methionine Addiction of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mednexus.org [mednexus.org]
- 13. researchgate.net [researchgate.net]
- 14. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. system.mthfrdoctors.com [system.mthfrdoctors.com]
- 17. news-medical.net [news-medical.net]
- 18. Frontiers | DNA Hypermethylation Induced by L-Methionine Leads to Oligodendroglial and Myelin Deficits and Schizophrenia-Like Behaviors in Adolescent Mice [frontiersin.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nα-Boc-N-methyl-L-methionine (Boc-N-Me-Met-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylated amino acids are of significant interest in peptide-based drug discovery as they can enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] However, the solid-phase synthesis of peptides containing these residues, particularly N-methylated methionine, presents unique challenges. The steric hindrance of the N-methyl group can impede coupling reactions, while the methionine side chain is susceptible to oxidation and S-alkylation during acidic cleavage.[2][3] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-N-Me-Met-OH using Boc/Bzl protection strategy, addressing these specific challenges.
Key Challenges
-
Steric Hindrance: The N-methyl group on the alpha-amine sterically hinders the approach of the activated carboxyl group of the incoming amino acid, potentially leading to incomplete coupling.[1]
-
Methionine Oxidation: The thioether side chain of methionine is prone to oxidation to methionine sulfoxide, especially during the final cleavage step.[3]
-
S-alkylation: During the acidic conditions of cleavage, the methionine side chain can be alkylated (e.g., tert-butylated) by carbocations generated from protecting groups.[2]
-
N-terminal Side Reactions: Peptides with an acetylated N-methylamino acid at the N-terminus may experience loss of this residue during TFA cleavage.[2]
To overcome these challenges, specific considerations for coupling reagents and cleavage cocktails are essential.
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., Sigma-Aldrich | N-methylated methionine building block |
| Merrifield Resin (1% DVB, 100-200 mesh) | e.g., Sigma-Aldrich | Solid support |
| Dichloromethane (DCM) | Various | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and reactions |
| Trifluoroacetic acid (TFA) | Various | Reagent for Boc deprotection and cleavage |
| Diisopropylethylamine (DIEA) | Various | Base for neutralization |
| Dicyclohexylcarbodiimide (DCC) | Various | Coupling reagent |
| N-Hydroxybenzotriazole (HOBt) | Various | Coupling additive to reduce racemization |
| PyBOP/HOAt or HATU | Various | Recommended coupling reagents for sterically hindered couplings |
| Anhydrous Hydrofluoric Acid (HF) | Specialized | Reagent for final cleavage from Merrifield resin |
| Anisole | Various | Scavenger for cleavage |
| Thioanisole | Various | Scavenger for cleavage |
| 1,2-Ethanedithiol (EDT) | Various | Scavenger for cleavage |
| Diethyl ether (cold) | Various | For peptide precipitation |
Step 1: Resin Loading (Esterification of the C-terminal Amino Acid)
The first Boc-protected amino acid is attached to the Merrifield resin via an ester linkage. The cesium salt method is commonly used to minimize racemization.[4]
-
Preparation of Cesium Salt: Dissolve Boc-Amino Acid (1.1 eq) in a solution of methanol and water. Neutralize with an aqueous solution of Cs2CO3. Lyophilize to obtain the Boc-amino acid cesium salt.
-
Esterification: Swell Merrifield resin (1 eq) in DMF. Add the Boc-amino acid cesium salt. Heat the mixture at 50°C for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, DMF/water, DMF, and DCM.
-
Drying: Dry the resin under vacuum.
-
Quantification: Determine the substitution level using a method like the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing it.
Step 2: Peptide Chain Elongation (Boc-SPPS Cycle)
The following steps are repeated for each amino acid to be added to the peptide chain.
-
Deprotection: The N-terminal Boc group is removed by treating the resin with 50% TFA in DCM for 30 minutes.[4] During this step, tert-butyl cations are formed, which can lead to side reactions with sensitive residues like Met.[5] It is advisable to include 0.5% dithioethane (DTE) in the deprotection solution to scavenge these cations.[5]
-
Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove the TFA and byproducts.[4]
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine by treating the resin with 10% DIEA in DCM.[5]
-
Washing: Wash the resin with DCM to remove excess DIEA.[4]
-
Coupling of this compound: Due to the steric hindrance of the N-methyl group, standard DCC/HOBt coupling may be inefficient. The use of more potent coupling reagents is highly recommended.[2]
-
Recommended Method: Use PyBOP/HOAt or HATU as the coupling reagent. Dissolve this compound (3 eq), PyBOP (3 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours.
-
Monitoring: The completion of the coupling reaction should be monitored. The Kaiser test (ninhydrin test) is not suitable for N-methylated amino acids. The bromophenol blue test can be used as an alternative.[1]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
For subsequent standard amino acid couplings, DCC/HOBt can be used.
Step 3: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is the most critical step for peptides containing methionine due to the risk of oxidation and S-alkylation.[2][3]
Low-HF Cleavage Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail designed to minimize side reactions with methionine. A recommended cocktail is Reagent K: TFA/H2O/thioanisole/1,2-ethanedithiol (82.5:5:5:2.5).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin in a specialized HF cleavage apparatus. Perform the cleavage with anhydrous HF at 0°C for 1-2 hours.
-
HF Removal: Remove the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Washing: Wash the peptide with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Drying: Dry the crude peptide under vacuum.
Step 4: Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes.
Table 1: Coupling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | PyBOP/HOAt or HATU | Overcomes steric hindrance of the N-methyl group for efficient coupling.[2] |
| Equivalents (AA:Reagent:Base) | 3:3:6 | Ensures a sufficient excess of reagents to drive the reaction to completion. |
| Solvent | DMF | Standard solvent for SPPS that effectively swells the resin. |
| Reaction Time | 2-4 hours | Longer reaction time may be necessary for sterically hindered couplings. |
| Monitoring | Bromophenol blue test | Ninhydrin test is not effective for secondary amines.[1] |
Table 2: Cleavage Cocktail Comparison
| Cocktail | Composition | Advantages | Disadvantages |
| Standard TFA | TFA/H2O/TIS (95:2.5:2.5) | Simple to prepare. | High risk of methionine oxidation and S-alkylation.[2][3] |
| Reagent K | TFA/H2O/thioanisole/EDT (82.5:5:5:2.5) | Maximally efficient in inhibiting a great variety of side reactions.[2] | More complex and noxious reagents. |
| Dimethylsulfide/Ammonium Iodide containing cocktail | Varies | Can reduce or eliminate methionine sulfoxide formation.[3] | May require specific optimization. |
Conclusion
The solid-phase synthesis of peptides containing this compound requires special considerations to achieve high yields and purity. By employing potent coupling reagents like PyBOP/HOAt or HATU and utilizing a scavenger-rich cleavage cocktail such as Reagent K with HF, the challenges of steric hindrance and methionine side reactions can be effectively managed. Careful monitoring of the coupling steps and optimization of the cleavage conditions are paramount for the successful synthesis of these modified peptides.
References
Application Notes: High-Efficiency Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide backbones is a key strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the increased steric hindrance at the secondary amine poses a significant synthetic challenge, often leading to slow reaction kinetics, incomplete couplings, and racemization with standard peptide coupling reagents. This document provides an overview of recommended coupling reagents, presents comparative data on their performance, and offers detailed protocols for their application in synthesizing peptides containing sterically hindered N-methylated residues.
The primary challenge arises from the reduced nucleophilicity of the N-methylated amine and the steric bulk of both the incoming activated amino acid and the N-terminal residue of the peptide chain. This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue. Selecting a highly efficient coupling reagent is therefore critical to achieving high yields and maintaining the chiral integrity of the product.
Overview of Recommended Coupling Reagents
Several classes of coupling reagents have demonstrated superior performance for these difficult couplings. They are typically categorized as phosphonium or aminium/uronium salts.
-
Phosphonium Salts (e.g., PyBroP, PyAOP): Reagents like Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) are specifically designed to overcome the steric challenges posed by N-methylated amino acids.[1] They activate the carboxylic acid, forming a highly reactive acylphosphonium species that is readily attacked by the sterically hindered secondary amine. PyBroP has been shown to provide excellent peptide yields with minimal epimerization.[2]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) core like HATU, are highly effective for hindered couplings.[3] HATU is often the reagent of choice due to its high reactivity and ability to suppress racemization. COMU is a newer generation uronium salt that incorporates an OxymaPure leaving group, offering comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[3][4]
Data Presentation: Comparative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is crucial for the successful synthesis of peptides containing N-methylated amino acids. The following tables summarize quantitative and qualitative data on the efficiency of various reagents in sterically hindered coupling reactions.
Table 1: Comparison of Coupling Methods for the Synthesis of a Hindered Tripeptide¹
| Coupling Reagent/Method | Yield of Boc-Phe-(NMe)Aib-Phe-OBzl | Remarks |
| Pivaloyl Mixed Anhydride | < 10% | Inefficient for coupling onto the highly hindered N-methylated Aib residue.[5] |
| Pentafluorophenyl Ester | < 10% | Poor reactivity with the sterically hindered secondary amine.[5] |
| Acyl Fluoride | < 10% | Insufficient activation for this challenging coupling.[5] |
| HBTU | Significant Yield | Effective for hindered couplings when used in excess at room temperature.[5] |
| PyBroP | Significant Yield | Demonstrates high efficiency for sterically demanding couplings.[5] |
| Boc-Phe-NCA | Superior Yield | Particularly effective with prolonged reaction times or at elevated temperatures.[5] |
| ¹Data derived from a comparative study involving dipeptides with N-terminal N-methylation.[5] |
Table 2: Performance of Phosphonium and Uronium Reagents in Hindered Couplings
| Reagent | Coupling System | Yield / Conversion | Racemization | Key Characteristics |
| PyBroP | Z-MeVal + H-MeVal-OMe | Excellent | Essentially None | Highly efficient for N-methylated amino esters.[2] Can cause higher racemization in prolonged couplings.[3] |
| PyCloP | Z-MeVal + H-MeVal-OMe | Excellent | Essentially None | Performance is comparable to PyBroP.[2] |
| HATU | General N-methylated couplings | High | Low | HOAt-based reagent, very effective for hindered couplings.[3] |
| TOTT | General N-methylated couplings | Comparable to HATU | Lower than other reagents | A thiuronium salt showing good results for hindered couplings.[3] |
| BTC | DNA-conjugated secondary amines | > 70% | Not specified | Effective for forming N-methyl amide bonds.[6] |
| HCTU | Aza-tripeptide synthesis | ~70% | Not specified | Demonstrates good efficiency in a model hindered system. |
| PyBOP | Aza-tripeptide synthesis | ~50% | Not specified | Less effective than HCTU or TBTU in a model hindered system. |
| TBTU | Aza-tripeptide synthesis | ~80% | Not specified | Shows high efficiency in a model hindered system. |
Experimental Protocols
The following protocols provide detailed methodologies for using the highly recommended HATU and PyBroP reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of N-Methylated Amino Acids
This protocol is suitable for the manual or automated solid-phase synthesis of peptides containing N-methylated residues.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-amino acid (4.0 eq.)
-
HATU (4.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP (approx. 10 mL per gram of resin).
-
Pre-activation: Add DIPEA (8 eq.) to the activation solution. Mix at room temperature for 5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the resin.
-
Reaction: Shake the resin suspension at room temperature for 1 to 2 hours. For particularly difficult couplings (e.g., N-Me-AA onto N-Me-AA), the reaction time can be extended or a second coupling can be performed.
-
Monitoring: Check for reaction completion using the Bromophenol Blue test, as the ninhydrin test gives a false negative with N-methylated amines.
-
Bromophenol Blue Test: Take a small sample of resin beads, wash with methanol, and add a few drops of Bromophenol Blue solution in DMF. A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.
-
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
Protocol 2: PyBroP-Mediated Coupling of N-Methylated Amino Acids
This protocol is highly effective for difficult couplings, including the formation of peptide bonds between two N-methylated residues.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-amino acid (2.0 eq.)
-
PyBroP (2.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin and suspend it in DCM (approx. 10 mL per gram of resin).
-
Amino Acid Addition: In a separate vessel, dissolve the protected Fmoc-N-methyl-amino acid (2 eq.) in DCM or DMF and add it to the resin suspension.
-
PyBroP Addition: Add PyBroP (2 eq.) to the resin mixture. Cool the entire mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (6 eq.) to the cold suspension.
-
Reaction: Mix the reaction for 1 minute while cold, then allow it to warm to room temperature and continue shaking for 1 hour.
-
Washing: Filter the resin and wash thoroughly with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Confirm the completion of the coupling using the Bromophenol Blue test as described in Protocol 4.1.
Visualizations
Experimental Workflow for N-Methylated Amino Acid Coupling
The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis involving a sterically hindered N-methylated amino acid.
Logical Guide for Reagent Selection
This diagram provides a logical framework for selecting a suitable coupling reagent based on the specific requirements of the synthesis.
References
Application Notes and Protocols for HATU-Mediated Coupling of Boc-N-Me-Met-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability. However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields.[1] This document provides a detailed protocol for the efficient coupling of Boc-protected N-methylated methionine (Boc-N-Me-Met-OH) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective coupling reagent for sterically hindered amino acids.[1][2]
Key Challenges in Coupling N-Methylated Amino Acids
-
Steric Hindrance: The presence of the N-methyl group on the backbone amide nitrogen sterically hinders the approach of the activated amino acid, slowing down the coupling reaction.[3]
-
Monitoring Difficulties: Traditional monitoring methods like the ninhydrin (Kaiser) test are ineffective for secondary amines, such as N-methylated amino acids. The bromophenol blue test is a recommended alternative.[2]
-
Side Reactions: Peptides containing methionine are susceptible to oxidation during cleavage. The use of scavengers is crucial to prevent the formation of undesired side products.[4][5]
Advantages of Using HATU
HATU is a uronium salt-based coupling reagent that has demonstrated superiority in coupling sterically hindered and N-methylated amino acids compared to other reagents like HBTU or HCTU.[2][6] It rapidly forms a highly reactive OAt-active ester with the carboxylic acid of the incoming amino acid, facilitating efficient amide bond formation.[7]
Experimental Protocols
Materials and Reagents
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or Collidine
-
Solid-phase synthesis resin (e.g., Merrifield, PAM, or BHA resin pre-loaded with the C-terminal amino acid)[8]
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Dithiothreitol (DTE) or Thioanisole)[4][5]
-
Bromophenol blue test solution (250 mg bromophenol blue in 50 mL DMF)[2]
General SPPS Workflow for this compound Coupling
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Coupling Protocol for this compound
This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g. Adjust volumes and quantities accordingly.
-
Resin Swelling: Swell 200 mg of the peptide-resin in 5 mL of DMF for at least 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 50% TFA in DCM to the resin. Agitate for 5 minutes.[8]
-
Drain the solution.
-
Add another 5 mL of 50% TFA in DCM and agitate for 20-25 minutes.[8]
-
Note: When Met is present in the sequence, it is advisable to add a scavenger like 0.5% DTE to the TFA solution to prevent side reactions.[4][5]
-
-
Washing: Drain the deprotection solution and wash the resin sequentially with DCM (3 x 5 mL), IPA (2 x 5 mL), and DMF (5 x 5 mL).
-
Neutralization:
-
Add 5 mL of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
-
Add DIEA or Collidine (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times are often necessary for N-methylated amino acids.[9]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them with methanol.
-
Add a few drops of the bromophenol blue test solution.
-
Interpretation:
-
Yellow/Orange beads: Coupling is complete.
-
Blue or Green beads: Coupling is incomplete.[2]
-
-
-
Recoupling (if necessary): If the test is positive (blue/green), drain the coupling solution and repeat step 5.
-
Final Wash: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to prepare for the next cycle.
HATU Activation Mechanism
Caption: Simplified mechanism of HATU activation and coupling.
Quantitative Data Summary
The efficiency of coupling N-methylated amino acids is highly sequence-dependent and influenced by the steric hindrance of both the incoming residue and the N-terminal residue on the resin. While specific quantitative data for this compound is not extensively published, the following table summarizes typical reagent stoichiometries and coupling times reported for challenging N-methylated amino acid couplings using HATU.
| Reagent/Parameter | Molar Equivalents (vs. Resin) | Typical Range | Rationale |
| Boc-N-Me-Amino Acid | 4.0 | 2.0 - 5.0 | A high excess drives the reaction to completion, overcoming steric hindrance. |
| HATU | 3.9 | 1.9 - 4.5 | Used in slight deficiency relative to the amino acid to prevent side reactions like guanidinylation of the free N-terminus.[10] |
| Base (DIEA/Collidine) | 8.0 | 4.0 - 10.0 | A non-nucleophilic base is required to activate the carboxylic acid and maintain basic conditions without causing side reactions. |
| Coupling Time | 1 - 4 hours | 1 - 24 hours | Extended reaction times are often required for sterically hindered couplings. Microwave-assisted SPPS can significantly reduce this time.[3][9] |
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue. Always monitor with the bromophenol blue test. If incomplete, perform a second coupling. For particularly difficult sequences, consider using microwave-assisted SPPS, which can enhance coupling efficiency.[3]
-
Guanidinylation: Avoid pre-activating the amino acid for extended periods or using a large excess of HATU relative to the amino acid, as this can lead to the formation of a guanidinium cap on the N-terminal amine, terminating the peptide chain.[10]
-
Racemization: While HATU is known for low racemization rates, the risk is higher with prolonged activation times. It is recommended to add the activation mixture to the resin immediately after preparation.[10]
-
Cleavage: For the final cleavage of the peptide from the resin, a standard TFA "cocktail" containing scavengers is essential. For peptides with methionine, adding 2-5% dithiothreitol (DTE) or thioanisole to the TFA cleavage solution is critical to prevent oxidation of the methionine side chain.[4]
By following these detailed protocols and considerations, researchers can successfully incorporate this compound into peptide sequences, enabling the development of novel peptide-based therapeutics with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Boc Deprotection of N-Methylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its removal is typically achieved under acidic conditions. The introduction of N-methylation in a peptide backbone can significantly modulate its conformational properties, proteolytic stability, and cell permeability, making N-methylated peptides attractive candidates for therapeutic development. However, the presence of a methyl group on the amide nitrogen can introduce steric hindrance, potentially affecting the efficiency and kinetics of the Boc deprotection step. Incomplete deprotection can lead to the formation of deletion peptides, which are challenging to separate from the target peptide.
These application notes provide a comprehensive overview of the conditions for the successful Boc deprotection of N-methylated peptides, including recommended reagents, scavenger cocktails, and detailed experimental protocols. Potential side reactions and strategies to mitigate them are also discussed.
Key Considerations for N-Methylated Peptides
The primary challenge in the Boc deprotection of N-methylated amino acids is the increased steric hindrance around the carbamate linkage. This can slow down the rate of acid-catalyzed cleavage compared to their non-methylated counterparts. Consequently, deprotection conditions may need to be adjusted to ensure complete removal of the Boc group. Studies on sterically hindered amino acids, such as branched-chain amino acids, have shown that longer reaction times or stronger acidic conditions may be necessary for complete deprotection. Similarly, incomplete Boc deprotection has been observed for some sterically demanding non-methylated amino acid derivatives, necessitating prolonged deprotection steps or increased concentrations of trifluoroacetic acid (TFA)[1][2].
Therefore, for N-methylated peptides, it is crucial to:
-
Extend reaction times: Compared to standard protocols for non-methylated peptides, longer exposure to the acidic reagent is often required.
-
Monitor deprotection completion: It is highly recommended to perform a test cleavage and analyze the product by HPLC and mass spectrometry to ensure complete deprotection.
-
Optimize acid concentration: While 50% TFA in dichloromethane (DCM) is standard, for particularly difficult sequences, a higher concentration of TFA may be beneficial.
Data Presentation: Deprotection Cocktails and Conditions
The choice of deprotection reagent and scavenger cocktail is critical to minimize side reactions. The following tables summarize common reagents and recommended conditions for the Boc deprotection of N-methylated peptides.
Table 1: Acidic Reagents for Boc Deprotection
| Reagent | Concentration | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | Room temperature, 30-60 min | The most common and effective reagent. For N-methylated residues, a longer reaction time (e.g., 2 x 30 min) is recommended. |
| Hydrochloric acid (HCl) | 1-4 M in an organic solvent (e.g., dioxane, acetic acid) | Room temperature, 30-60 min | An alternative to TFA, can sometimes reduce certain side reactions. |
| p-Toluenesulfonic acid (pTSA) | In THF/CH2Cl2 | Room temperature, variable time | A milder alternative to TFA, useful if other acid-sensitive groups are present. |
Table 2: Common Scavenger Cocktails for Acidic Deprotection
Scavengers are essential to trap the reactive tert-butyl cations generated during Boc deprotection, which can otherwise lead to the alkylation of sensitive amino acid side chains.
| Scavenger Cocktail | Composition (v/v) | Target Residues | Notes |
| Reagent K | TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr, Arg | A robust and widely used cocktail for peptides containing multiple sensitive residues. |
| TFA/TIS/H₂O | TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) | Trp, Tyr, Met | A common and effective general-purpose scavenger mix. |
| TFA/Thioanisole/EDT | TFA/thioanisole/EDT (90:5:5) | Arg, Cys, Met | Particularly useful for peptides containing arginine and cysteine. |
| Anisole | 5% in TFA | Tyr, Trp | A classic scavenger to prevent alkylation of aromatic side chains. |
Experimental Protocols
The following are detailed protocols for the Boc deprotection of N-methylated peptides on a solid support.
Protocol 1: Standard TFA/DCM Deprotection
This protocol is suitable for most N-methylated peptides.
-
Resin Swelling: Swell the Boc-protected N-methylated peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with DCM (3 x 10 mL/g of resin).
-
Deprotection (First Treatment): Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin. Agitate at room temperature for 30 minutes.
-
Filtration: Filter the resin and collect the filtrate.
-
Deprotection (Second Treatment): Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for another 30 minutes.
-
Filtration: Filter the resin and combine the filtrates.
-
Washing: Wash the resin with DCM (3 x 10 mL/g of resin), followed by isopropanol (2 x 10 mL/g of resin) to remove residual acid.
-
Neutralization: Neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM (3 x 10 mL/g of resin) until a neutral pH is achieved (tested with a wet pH paper).
-
Final Washes: Wash the resin with DCM (3 x 10 mL/g of resin) and dimethylformamide (DMF) (3 x 10 mL/g of resin) to prepare for the next coupling step.
Protocol 2: Global Deprotection and Cleavage from Resin
This protocol is for the final cleavage of the N-methylated peptide from the resin and simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail from Table 2 based on the amino acid composition of your peptide. For a general-purpose cleavage, Reagent K is a good starting point. Cool the cocktail on an ice bath for 10 minutes.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin (10-20 mL/g of resin). Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple N-methylated or other sterically hindered residues, the cleavage time may need to be extended.
-
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh cleavage cocktail. Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold excess).
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Purification: Dry the crude peptide under a stream of nitrogen or in a desiccator. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Boc Deprotection Reaction
Caption: Acid-catalyzed deprotection of a Boc-protected N-methylated peptide.
Experimental Workflow for Boc Deprotection in SPPS
Caption: Step-by-step workflow for Boc deprotection during solid-phase peptide synthesis.
Decision Tree for Scavenger Selection
Caption: A simplified decision guide for selecting an appropriate scavenger cocktail.
References
Application Notes and Protocols for Automated Peptide Synthesis of N-methylated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptide backbones is a critical modification in medicinal chemistry for enhancing the pharmacological properties of therapeutic peptides. The addition of a methyl group to the amide nitrogen can significantly increase metabolic stability by providing steric hindrance against proteolytic enzymes, improve cell permeability, and modulate conformation to enhance binding affinity and selectivity.[1] However, the incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS) presents significant challenges due to the increased steric hindrance of the secondary amine, which slows down coupling kinetics.
These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of N-methylated residues in automated peptide synthesizers, with a focus on optimizing coupling efficiency and purity of the final peptide.
Challenges in Synthesizing N-methylated Peptides
The primary challenge in the synthesis of peptides containing N-methylated residues is the sluggish acylation of the N-methylated amino group. This can lead to incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide. The steric bulk of the N-methyl group and the side chain of the amino acid both contribute to this difficulty. Coupling an amino acid onto an N-methylated residue is particularly challenging, and even more so when coupling two consecutive N-methylated amino acids.
Optimizing Coupling Reactions for N-methylated Residues
To overcome the challenge of slow coupling kinetics, a combination of potent coupling reagents and optimized reaction conditions is necessary. Microwave-assisted SPPS has emerged as a highly effective technique for synthesizing N-methylated peptides, as the application of microwave energy can significantly accelerate coupling and deprotection steps, leading to higher purity and yield.[2]
Coupling Reagents
Standard coupling reagents are often inefficient for N-methylated residues. More potent activating agents are required to achieve high coupling efficiencies.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids, including N-methylated ones. It is often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be used, but is generally considered less effective than HATU for particularly difficult couplings.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are other powerful phosphonium-based reagents that have shown success in coupling N-methylated amino acids.
-
DIC (N,N'-Diisopropylcarbodiimide) / HOAt (1-Hydroxy-7-azabenzotriazole) is another effective combination, particularly with microwave heating.
Data Presentation: Comparison of Coupling Conditions
| Coupling Reagent | Base | Typical Conditions | Expected Purity of Crude Peptide | Notes |
| HATU | DIEA | 4 eq. Amino Acid, 3.9 eq. HATU, 6 eq. DIEA in DMF, 2 x 30 min coupling | >85% | Generally considered one of the most effective reagents for hindered couplings. |
| HBTU | DIEA | 4 eq. Amino Acid, 3.9 eq. HBTU, 6 eq. DIEA in DMF, 2 x 30 min coupling | 70-85% | Less effective than HATU for highly hindered couplings. |
| PyBOP | DIEA | 4 eq. Amino Acid, 4 eq. PyBOP, 6 eq. DIEA in DMF, 2 x 30 min coupling | >80% | A robust alternative to HATU. |
| DIC/HOAt | NMM | 4 eq. Amino Acid, 4 eq. DIC, 4 eq. HOAt in DMF, 2 x 30 min coupling | >80% | Effective, especially with microwave assistance. |
| Microwave-Assisted HATU | DIEA | 4 eq. Amino Acid, 3.9 eq. HATU, 6 eq. DIEA in DMF, 5 min at 75°C | >90% | Microwave irradiation significantly improves coupling efficiency and reduces reaction time.[2] |
Note: The exact purity and yield will depend on the specific N-methylated amino acid, the surrounding sequence, the resin used, and the specific automated synthesizer. The data presented are illustrative estimates.
Experimental Protocols
Protocol 1: Automated Microwave-Assisted SPPS of a Peptide Containing an N-methylated Residue
This protocol is designed for a standard automated microwave peptide synthesizer (e.g., CEM Liberty Blue™).
1. Resin Preparation:
- Start with a Rink Amide resin (0.1 mmol scale).
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Automated Synthesis Cycle:
| Step | Reagent/Solvent | Details | Microwave Conditions |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 30 seconds, 1 x 3 minutes | 30 sec ramp to 75°C, 3 min hold |
| Washing | DMF | 5 x 7 mL | N/A |
| Coupling | Fmoc-Amino Acid (4 eq.), HATU (3.9 eq.), DIEA (6 eq.) in DMF | Pre-activate for 2 minutes before adding to the resin. | 5 minutes at 75°C |
| Washing | DMF | 3 x 7 mL | N/A |
3. Final Cleavage and Deprotection:
- After the final synthesis cycle, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
4. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: On-Resin N-methylation
This protocol allows for the N-methylation of a specific residue after its incorporation into the growing peptide chain.
1. Peptide Synthesis:
- Synthesize the peptide up to the residue preceding the one to be methylated using standard Fmoc-SPPS protocols.
- Incorporate the amino acid to be methylated.
2. N-methylation Steps:
| Step | Reagent/Solvent | Details |
| o-NBS Protection | 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.), 2,4,6-collidine (10 eq.) in NMP | React for 2 x 30 minutes at room temperature. |
| Washing | NMP, DCM | Wash thoroughly. |
| Methylation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.), Methyl p-nitrobenzenesulfonate (10 eq.) in NMP | React for 2 x 10 minutes at room temperature. |
| Washing | NMP, DCM | Wash thoroughly. |
| o-NBS Deprotection | 2-mercaptoethanol (10 eq.), DBU (5 eq.) in NMP | React for 2 x 5 minutes at room temperature. |
| Washing | NMP, DCM | Wash thoroughly. |
3. Continue Peptide Synthesis:
- Proceed with the standard automated SPPS cycles to complete the peptide sequence.
Mandatory Visualizations
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Coupling of an N-methylated residue using HATU.
References
Application Notes and Protocols for Incorporating Boc-N-Me-Met-OH into Cyclic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of amino acids is a critical modification in peptide chemistry, often employed to enhance the pharmacokinetic properties of cyclic peptides, including metabolic stability, membrane permeability, and oral bioavailability.[1] The incorporation of N-methylated methionine, specifically Boc-N-Me-Met-OH, introduces a unique residue that can modulate the conformational flexibility and biological activity of the resulting cyclic peptide. However, the synthesis of peptides containing N-methylated amino acids presents challenges, primarily due to the steric hindrance at the N-terminal amine, which can lead to lower coupling efficiencies.[2]
These application notes provide a detailed guide for the successful incorporation of this compound into cyclic peptides using solid-phase peptide synthesis (SPPS), covering coupling strategies, deprotection, cyclization, and characterization.
Key Considerations
-
Steric Hindrance: The N-methyl group on this compound significantly increases steric bulk, making the coupling reaction more challenging compared to non-methylated amino acids. This often necessitates the use of more potent coupling reagents and extended reaction times or double/triple coupling cycles.[2]
-
Side Reactions during Cleavage: The tert-butyl cation generated during Boc deprotection with trifluoroacetic acid (TFA) can react with the nucleophilic sulfur atom of the methionine side chain, leading to unwanted side products. The use of scavengers in the cleavage cocktail is essential to mitigate this.[3][4]
-
Conformational Effects: The presence of an N-methylated residue can significantly alter the peptide backbone conformation, which may influence both the cyclization efficiency and the final biological activity of the peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a linear peptide on a solid support, incorporating this compound.
Materials:
-
Boc-protected amino acids
-
This compound
-
Resin (e.g., MBHA resin for peptide amides, Merrifield resin for peptide acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents: (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in combination with 1-hydroxy-7-azabenzotriazole (HOAt).
-
Scavengers: Dithioethane (DTE) or thioanisole.
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Boc Deprotection:
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF (2x for 5 minutes each).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Due to steric hindrance, use a stronger coupling reagent combination such as PyAOP or PyBOP/HOAt.
-
Pre-activate this compound (3 equivalents) with PyAOP (3 equivalents) and DIEA (6 equivalents) in DMF for 10-15 minutes.
-
Add the activated solution to the resin and allow it to react for 4-6 hours.
-
Note: A double coupling is often necessary. After the initial coupling and washing, repeat step 5.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
On-Resin Cyclization
Protocol:
-
Final Boc Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in step 2.
-
Neutralization: Neutralize the resin as described in step 3.
-
Cyclization:
-
Dissolve a cyclization reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) with DIEA (6 equivalents) in a large volume of DMF to ensure pseudo-dilution conditions.
-
Add this solution to the resin and shake at room temperature for 12-24 hours.
-
Monitor the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection
Protocol:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DTE/water (95:2.5:2.5). The DTE acts as a scavenger to prevent side reactions with the methionine residue.[3][4]
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Representative Coupling Efficiencies and Yields
| Step | Amino Acid | Coupling Reagent | Reaction Time (h) | Coupling Efficiency (%) | Overall Yield (%) |
| 1 | Boc-Leu-OH | HBTU/HOBt | 2 | >99 | 98 |
| 2 | Boc-Phe-OH | HBTU/HOBt | 2 | >99 | 97 |
| 3 | This compound | PyAOP/HOAt | 4 + 4 (Double) | ~95 | 92 |
| 4 | Boc-Gly-OH | HBTU/HOBt | 1.5 | >99 | 91 |
| 5 | On-resin Cyclization | HBTU/HOBt | 24 | - | 75 (after purification) |
Note: The data presented are representative and can vary based on the peptide sequence, resin, and specific reaction conditions.
Characterization
The purified cyclic peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the cyclic peptide. The complex fragmentation patterns of cyclic peptides in MS/MS can be challenging to interpret but can provide sequence information.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC should be used to determine the purity of the final product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of cyclic peptides containing this compound.
Boc Deprotection and Potential Side Reaction
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. shimadzu.com [shimadzu.com]
- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-methyl-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides incorporating N-methylated amino acids, such as N-methyl-methionine, are of increasing interest in therapeutic drug development due to their enhanced metabolic stability and cell permeability. However, these modifications introduce significant challenges in purification, primarily due to increased hydrophobicity and, in the case of methionine, susceptibility to oxidation. This application note provides detailed protocols and methods for the successful HPLC purification of peptides containing N-methyl-methionine, focusing on strategies to improve resolution and mitigate oxidative side reactions.
Challenges in Purification
The purification of peptides containing N-methyl-methionine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is complicated by two main factors:
-
Increased Hydrophobicity: The addition of a methyl group to the peptide backbone increases its overall hydrophobicity. This can lead to poor solubility in aqueous mobile phases, strong retention on C18 columns, and potential for peptide aggregation, resulting in broad peaks and low recovery.
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide. This oxidation can occur during peptide synthesis, cleavage, and purification. The resulting sulfoxide is more hydrophilic than methionine, leading to the appearance of a pre-peak or a broadened peak in the chromatogram, complicating purification and reducing the yield of the desired peptide.
Strategies for Optimized Purification
Successful purification of N-methyl-methionine-containing peptides requires a multi-faceted approach addressing both hydrophobicity and oxidation.
Managing Hydrophobicity
To counteract the challenges posed by increased hydrophobicity, several aspects of the chromatographic method can be optimized:
-
Column Selection: While C18 columns are the standard for peptide purification, for highly hydrophobic N-methylated peptides, a less retentive stationary phase may be beneficial. C8 or C4 columns offer reduced hydrophobicity, which can improve peak shape and decrease retention times. For larger peptides (>5 kDa), wide-pore (300 Å) columns are recommended to ensure efficient interaction with the stationary phase.
-
Ion-Pairing Agents: The choice and concentration of the ion-pairing agent in the mobile phase can significantly impact selectivity and resolution.
-
Trifluoroacetic Acid (TFA): The most common ion-pairing agent, typically used at a concentration of 0.1%.
-
Heptafluorobutyric Acid (HFBA) and Perfluoropentanoic Acid (PFPA): These stronger ion-pairing agents can increase the retention of hydrophobic peptides, potentially improving separation from closely eluting impurities.
-
-
Organic Modifiers: Acetonitrile is the most common organic modifier. For extremely hydrophobic peptides, the use of n-propanol or isopropanol in the mobile phase can improve solubility and elution.
Preventing Methionine Oxidation
Minimizing oxidation of the methionine residue is critical for obtaining a pure product.
-
Use of Antioxidants: The addition of antioxidants to the mobile phase can effectively reduce on-column oxidation.
-
Dithiothreitol (DTT): A strong reducing agent, but it is not volatile and will remain with the peptide after lyophilization, requiring a subsequent desalting step.
-
Ascorbic Acid (Vitamin C): A volatile antioxidant that can be added to the mobile phase. However, its effectiveness can be pH-dependent, and in the presence of metal ions, it can paradoxically promote oxidation. Use with caution and with high-purity water and solvents.
-
-
Metal Chelators: Trace metal ions in the HPLC system (e.g., from stainless steel components) can catalyze methionine oxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sequester these metal ions. However, like DTT, EDTA is not volatile.
-
High-Quality Solvents and Reagents: Use of high-purity, HPLC-grade solvents and freshly prepared mobile phases is crucial to minimize contaminants that can contribute to oxidation.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol is a starting point for the purification of a moderately hydrophobic N-methyl-methionine-containing peptide.
Materials:
-
Crude N-methyl-methionine peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent like ACN or DMSO, followed by dilution with water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
Protocol 2: Enhanced Purification for Highly Hydrophobic and Oxidation-Prone Peptides
This protocol incorporates strategies to address significant hydrophobicity and methionine oxidation.
Materials:
-
All materials from Protocol 1
-
C8 or C4 reverse-phase HPLC column
-
Ascorbic acid (optional)
Procedure:
-
Sample Preparation: As in Protocol 1.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (with or without 0.05% ascorbic acid)
-
Mobile Phase B: 0.1% TFA in acetonitrile (with or without 0.05% ascorbic acid)
-
Note: If using ascorbic acid, prepare the mobile phases fresh daily.
-
-
HPLC Method:
-
Column: C8 or C4, 4.6 x 250 mm, 5 µm, 300 Å
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm and 280 nm
-
Gradient: A shallow gradient may be required to resolve closely eluting species. For example, 1% per minute increase in Mobile Phase B.
-
-
Fraction Collection, Analysis, and Lyophilization: As in Protocol 1.
Data Presentation
The following tables provide illustrative data on how different purification strategies can impact the purity and recovery of a model N-methyl-methionine peptide.
Table 1: Comparison of HPLC Columns for the Purification of a Hydrophobic N-methyl-methionine Peptide
| Column Type | Retention Time (min) | Peak Purity (%) | Recovery (%) |
| C18 | 25.4 | 92.1 | 75 |
| C8 | 18.2 | 96.5 | 88 |
| C4 | 15.8 | 95.8 | 91 |
Data are representative and will vary depending on the specific peptide sequence.
Table 2: Effect of Mobile Phase Additives on Methionine Oxidation
| Additive in Mobile Phase | Main Peak Purity (%) | Methionine Sulfoxide Peak Area (%) |
| None | 85.3 | 12.5 |
| 0.05% Ascorbic Acid | 94.7 | 3.1 |
Data are representative and will vary depending on the specific peptide and HPLC system.
Visualizations
Experimental Workflow for HPLC Purification
Caption: General workflow for the HPLC purification of peptides.
Decision Tree for Method Development
Caption: Decision-making process for HPLC method optimization.
Conclusion
The successful purification of peptides containing N-methyl-methionine is achievable through careful method development that addresses the inherent challenges of hydrophobicity and methionine oxidation. By selecting the appropriate column and mobile phase modifiers, and by taking precautions to prevent oxidative damage, high-purity peptides can be obtained for downstream research and development applications. The protocols and strategies outlined in this application note provide a robust framework for researchers to develop effective purification methods for this important class of modified peptides.
Application Note: Mass Spectrometry Characterization of N-Methylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation is a critical post-translational modification (PTM) where one or more methyl groups are added to nitrogen atoms within a peptide or protein.[1] This modification, occurring on the side chains of amino acids like lysine and arginine or at the protein's N-terminus, plays a fundamental role in regulating numerous cellular processes, including signal transduction, transcriptional regulation, and protein-protein interactions.[1][2] The addition of a methyl group (14.01565 Da) or substitutions of H with CH3 can subtly alter a protein's structure and function, influencing its stability, hydrophobicity, and binding affinities.[3][4] Consequently, aberrant methylation patterns have been implicated in various diseases, including cancer and neurodegenerative disorders, making N-methylated peptides significant targets for drug development and biomarker discovery.[2][5]
Mass spectrometry (MS) has become the definitive tool for identifying and quantifying protein methylation.[1] However, the characterization of N-methylated peptides presents unique analytical challenges, such as the labile nature of the methyl group under certain fragmentation techniques and the existence of isobaric modifications (e.g., lysine trimethylation and arginine acetylation). This document provides detailed protocols and application insights for the robust characterization of N-methylated peptides using advanced mass spectrometry techniques.
Experimental Workflow for N-Methylated Peptide Characterization
A typical workflow for identifying and characterizing N-methylated peptides from a complex biological sample involves several key stages: protein extraction and digestion, enrichment of methylated peptides, separation by liquid chromatography, and analysis by tandem mass spectrometry. Each step is critical for achieving high-quality, reliable results.
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.nyu.edu [search.library.nyu.edu]
- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]
NMR analysis of peptides with N-methyl-methionine
An N-methylated methionine residue within a peptide.
Introduction
N-methylation is a critical structural modification in peptide chemistry, often employed to enhance metabolic stability, membrane permeability, and oral bioavailability. This modification, however, introduces significant conformational changes by restricting the peptide backbone and potentially favoring cis-amide bond conformations. Methionine, with its flexible side chain and the Cε-methyl group, serves as a sensitive probe for studying protein and peptide structure and dynamics.[1] When the amide nitrogen of methionine is methylated (N-methyl-methionine), it creates a unique spectroscopic challenge and opportunity. The N-methyl group provides an additional reporter signal for conformational analysis, while the inherent properties of the methionine side chain remain valuable for probing local environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the detailed atomic-level analysis of peptides in solution.[2] It allows for the determination of three-dimensional structures, dynamics, and interactions without the need for crystallization.[3] For peptides containing N-methyl-methionine, NMR provides the tools to elucidate the conformational impact of N-methylation, including the determination of cis/trans isomerization around the N-methylated peptide bond and the spatial arrangement of the side chain.
This document provides detailed application notes and protocols for the comprehensive NMR analysis of peptides incorporating N-methyl-methionine, aimed at researchers in structural biology and drug development.
Key Applications
-
Conformational Analysis : Determining the effects of N-methylation on peptide backbone and side-chain conformation.
-
Cis/Trans Isomerization : Quantifying the populations of cis and trans isomers around the N-methylated peptide bond.
-
Structural Elucidation : Solving the high-resolution 3D structure of N-methyl-methionine-containing peptides.
-
Interaction Studies : Probing the binding interface and conformational changes upon interaction with biological targets.
-
Quantitative Analysis : Measuring the concentration and purity of peptide samples.[4][5]
Experimental Protocols
Protocol 1: Synthesis of N-methyl-methionine Peptides
On-resin N-methylation provides a common route for site-selective modification. This protocol is adapted from established solid-phase peptide synthesis (SPPS) methods.[6]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for couplings
-
20% Piperidine in DMF for Fmoc deprotection
-
Reagents for N-methylation: N,N-Diisopropylethylamine (DIPEA), and methyl triflate (MeOTf) or methyl iodide (MeI) in N-methyl-2-pyrrolidone (NMP).
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Peptide Assembly : Synthesize the linear peptide sequence on the resin up to the residue preceding the methionine, using standard Fmoc-SPPS chemistry.
-
Methionine Coupling : Couple Fmoc-Met-OH to the growing peptide chain.
-
Temporary Amine Protection : After Fmoc deprotection of the methionine residue, introduce a temporary protecting group on the α-amine (e.g., o-nitrobenzenesulfonyl, oNBS).
-
N-Methylation : Treat the resin with a solution of DIPEA and the methylating agent (e.g., MeOTf) in NMP. The reaction progress can be monitored by a Kaiser test.
-
Deprotection and Continuation : Remove the temporary protecting group and continue peptide synthesis to completion.
-
Cleavage and Purification : Cleave the final N-methylated peptide from the resin using a TFA cocktail. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : Confirm the final product by mass spectrometry.
Protocol 2: NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.[3]
Materials:
-
Lyophilized N-methyl-methionine peptide
-
NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents like DMSO-d₆ or CD₃OH)
-
pH meter or pH paper
-
Internal standard for quantitative NMR (qNMR), e.g., 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP).[5]
Procedure:
-
Dissolution : Accurately weigh the lyophilized peptide and dissolve it in the chosen NMR solvent to a final concentration of 0.5–2 mM. Higher concentrations yield better signal-to-noise but may promote aggregation.[3]
-
pH Adjustment : For aqueous samples, adjust the pH to the desired value (typically between 4.0 and 6.5 to minimize amide proton exchange). Adjust using dilute DCl or NaOD.
-
Addition of Standard (for qNMR) : For quantitative measurements, add a known concentration of an internal standard. The standard should have a simple spectrum with signals that do not overlap with peptide resonances.[4]
-
Transfer to NMR Tube : Transfer approximately 500-600 µL of the final solution to a high-quality NMR tube.
-
Equilibration : Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting measurements.
Protocol 3: NMR Data Acquisition and Analysis
A suite of 1D and 2D NMR experiments is required for a full structural analysis.
Recommended Experiments:
-
1D ¹H Spectrum : Provides an initial overview of the sample's purity and folding state. The presence of multiple signals for a single proton may indicate conformational heterogeneity, such as cis/trans isomerization.
-
2D TOCSY (Total Correlation Spectroscopy) : Identifies coupled proton spin systems, allowing for the assignment of amino acid types. The N-methyl group will appear as a singlet, but protons within the methionine side chain (α, β, γ) can be connected.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation. Key NOEs include those between the N-methyl protons and nearby protons on the same or adjacent residues, which are diagnostic of local conformation and cis/trans isomerism.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons. This is essential for assigning the N-methyl and Cε-methyl signals of methionine, which reside in a relatively uncrowded region of the spectrum.[7]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over two to three bonds. This experiment can link the N-methyl protons to the preceding residue's carbonyl carbon, confirming sequence connectivity and aiding in assignment.
Data Presentation
Quantitative data from NMR experiments should be organized for clarity. Chemical shifts are fundamental parameters sensitive to the local chemical environment and conformation.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for N-methyl-methionine in a Peptide.
| Atom Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N-CH₃ (trans) | 2.7 - 3.1 | 30 - 34 | The trans conformation is typically more downfield. |
| N-CH₃ (cis) | 2.2 - 2.6 | 35 - 39 | The cis conformation is typically more upfield for ¹H but downfield for ¹³C. |
| Cε-H₃ | 1.9 - 2.2 | 14 - 16 | Sensitive to the local magnetic environment and side-chain conformation. |
| Hα | 4.0 - 5.0 | 50 - 60 | Shift is highly dependent on secondary structure. |
| Hβ | 1.8 - 2.3 | 29 - 33 |
| Hγ | 2.4 - 2.7 | 28 - 32 | |
Table 2: Example of NOE-Derived Distance Restraints for Structure Calculation.
| Proton 1 | Proton 2 | NOE Intensity | Distance Restraint (Å) |
|---|---|---|---|
| Met(i) N-CH₃ | Ala(i-1) Hα | Strong | 1.8 - 2.7 |
| Met(i) N-CH₃ | Met(i) Hα | Medium | 1.8 - 3.5 |
| Met(i) Cε-H₃ | Trp(i+2) Hδ1 | Weak | 2.5 - 5.0 |
| Met(i) Hα | Leu(i+1) HN | Strong | 1.8 - 2.7 |
| Met(i) N-CH₃ (cis) | Met(i) Hα | Strong | 1.8 - 2.7 |
Visualizations: Workflows and Logic Diagrams
Diagrams created with Graphviz help visualize complex experimental and analytical processes.
Caption: Overall workflow for NMR analysis of N-methyl-methionine peptides.
Caption: Logical flow for NMR data analysis and structure elucidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. deepdyve.com [deepdyve.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-N-Me-Met-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butoxycarbonyl-N-methyl-L-methionine (Boc-N-Me-Met-OH) in solution-phase peptide synthesis. The inclusion of N-methylated amino acids, such as N-methylmethionine, is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drug candidates. N-methylation can increase metabolic stability against enzymatic degradation, improve cell permeability, and modulate conformation, potentially leading to enhanced biological activity and oral bioavailability.[1][2]
This document outlines a detailed protocol for the solution-phase synthesis of a dipeptide using this compound, followed by data on expected yields and characterization. Additionally, it touches upon the potential applications of peptides containing N-methylated methionine in drug development, particularly in the context of metabolic and neurodegenerative diseases where methionine metabolism is a key factor.[3][4][5]
Key Applications in Drug Development
The incorporation of N-methylated amino acids into peptide scaffolds offers several advantages for the development of novel therapeutics:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][2]
-
Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding, leading to increased lipophilicity and better passive diffusion across cell membranes.
-
Conformational Constraint: The restriction of the peptide backbone's flexibility can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Modulation of Biological Activity: The subtle structural change of N-methylation can sometimes convert a receptor agonist into an antagonist or vice versa, providing a tool for fine-tuning pharmacological activity.
Peptides containing N-methylated methionine may be of particular interest in targeting G-protein coupled receptors (GPCRs) and in the study of metabolic pathways where methionine plays a crucial role.[3][4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solution-phase synthesis of a model dipeptide, Boc-N-Me-Met-Gly-OMe.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of Boc-N-Me-Met-Gly-OMe.
Protocol 1: Synthesis of Boc-N-Me-Met-Gly-OMe
This protocol describes the coupling of this compound with glycine methyl ester (H-Gly-OMe) using standard carbodiimide chemistry.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous potassium bisulfate (KHSO₄)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM, add DIPEA (2.5 equivalents) and stir for 10 minutes at 0°C.
-
Add this compound (1.0 equivalent) and HOBt (1.2 equivalents) to the reaction mixture.
-
Slowly add EDC (1.2 equivalents) to the stirring solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), 1 M aqueous KHSO₄ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Boc Deprotection of Boc-N-Me-Met-Gly-OMe
This protocol describes the removal of the Boc protecting group to yield the free N-terminal dipeptide.
Materials:
-
Boc-N-Me-Met-Gly-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified Boc-N-Me-Met-Gly-OMe in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide, H-N-Me-Met-Gly-OMe. A 93% yield has been reported for a similar Boc deprotection of a protected N-methylated amino acid.[6]
Data Presentation
The following table summarizes expected yields and characterization data for the synthesized dipeptide. Yields in solution-phase peptide synthesis are generally high, often ranging from 85-98% for the coupling of di- or tripeptides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | 1H NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| Boc-N-Me-Met-Gly-OMe | C₁₄H₂₆N₂O₅S | 334.43 | 85 - 95 | ~4.6-4.9 (m, 1H, α-CH Met), ~4.0-4.2 (m, 2H, α-CH₂ Gly), ~3.7 (s, 3H, OCH₃), ~2.9 (s, 3H, N-CH₃), ~2.6 (t, 2H, γ-CH₂ Met), ~2.1 (s, 3H, S-CH₃), ~1.9-2.2 (m, 2H, β-CH₂ Met), ~1.4 (s, 9H, Boc) | [M+H]⁺, [M+Na]⁺ |
| H-N-Me-Met-Gly-OMe | C₉H₁₈N₂O₃S | 234.32 | >90 (Deprotection) | ~3.8-4.0 (m, 2H, α-CH₂ Gly), ~3.7 (s, 3H, OCH₃), ~3.2-3.4 (m, 1H, α-CH Met), ~2.6 (t, 2H, γ-CH₂ Met), ~2.4 (s, 3H, N-CH₃), ~2.1 (s, 3H, S-CH₃), ~1.9-2.2 (m, 2H, β-CH₂ Met) | [M+H]⁺ |
Note: The provided NMR data are approximate chemical shifts and will require experimental confirmation.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by peptides synthesized from this compound are not extensively documented, the role of methionine metabolism in various diseases suggests potential therapeutic targets. Methionine metabolism is intrinsically linked to cellular methylation processes, which are crucial for epigenetic regulation and have been implicated in metabolic syndrome, neurodegenerative diseases, and cancer.[3][5] Peptides containing N-methylated methionine could potentially be designed to interact with enzymes or receptors within these pathways.
Diagram of Methionine Metabolism and Potential Intervention Points
Caption: Methionine cycle and potential intervention by N-Me-Met peptides.
References
- 1. prepchem.com [prepchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Is There an Effect of Methyl Donor Nutrient Supplementation on Metabolic Syndrome in Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Methionine Diet-Induced Alzheimer’s Disease like Symptoms Are Accompanied by 5-Methylcytosine Elevated Levels in t… [ouci.dntb.gov.ua]
- 6. athenaeum.uiw.edu [athenaeum.uiw.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of Boc-N-Me-Met-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of N-tert-butyloxycarbonyl-N-methyl-L-methionine (Boc-N-Me-Met-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
The primary reason for the low coupling efficiency of this compound is steric hindrance. The presence of the N-methyl group on the amino acid backbone significantly shields the carboxyl group, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to attack and form a peptide bond. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.
Q2: What are the most effective coupling reagents for this compound and other N-methylated amino acids?
For sterically hindered amino acids like this compound, standard coupling reagents such as DCC/HOBt are often ineffective. More potent activating reagents are required. The most commonly recommended coupling reagents include:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents. HATU, in particular, is often cited as a top performer for coupling N-methylated amino acids.
-
Phosphonium Salts: PyBOP and PyAOP are also very effective. PyBroP is another powerful phosphonium salt reagent that can be used for particularly difficult couplings.[1]
-
COMU: This is a newer generation uronium salt based on OxymaPure, which offers high reactivity and is considered a safer alternative to benzotriazole-based reagents.
Q3: Are there any specific side reactions to be aware of when using this compound?
Yes, the methionine side chain is susceptible to two main side reactions, particularly under the acidic conditions used during SPPS (e.g., Boc deprotection with TFA):
-
Oxidation: The thioether in the methionine side chain can be easily oxidized to form methionine sulfoxide (Met(O)) or methionine sulfone (Met(O2)).
-
S-alkylation: The thioether can also be alkylated, for example, by carbocations generated from protecting groups during cleavage.
To mitigate these side reactions, it is crucial to use scavengers in the cleavage cocktail. Common scavengers for preventing methionine oxidation include dithiothreitol (DTT) and N,N'-diisopropylcarbodiimide (DIC) with Oxyma as an additive.
Q4: Can microwave-assisted SPPS improve the coupling efficiency of this compound?
Yes, microwave-assisted SPPS can significantly improve the coupling efficiency of sterically hindered amino acids. The application of microwave energy can accelerate the reaction rate, allowing for shorter reaction times and often leading to higher coupling yields compared to conventional room temperature synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no coupling of this compound | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Aggregation of the peptide-resin. | 1. Switch to a more potent coupling reagent such as HATU, PyBOP, or COMU. 2. Increase the excess of this compound and coupling reagent (e.g., 2-4 equivalents). 3. Increase the coupling time and/or temperature. Consider using microwave-assisted SPPS. 4. If aggregation is suspected, switch to a more polar solvent like NMP or add a chaotropic salt. |
| Presence of deletion sequences in the final peptide | Incomplete deprotection of the preceding amino acid or incomplete coupling of this compound. | 1. Ensure complete deprotection of the N-terminal Boc group before coupling. 2. Perform a double coupling for the this compound residue. 3. After the first coupling, perform a capping step with acetic anhydride to block any unreacted amines. |
| Oxidation of the methionine side chain | Exposure to oxidizing agents or harsh acidic conditions without adequate scavengers. | 1. Use a cleavage cocktail containing scavengers like DTT. 2. If oxidation has already occurred, the peptide can sometimes be reduced back to the native form post-synthesis. |
| S-alkylation of the methionine side chain | Reaction with carbocations generated during cleavage. | Use appropriate scavengers in the cleavage cocktail to trap carbocations. |
Data Presentation
Comparison of Coupling Reagent Efficiency for N-Methylated Amino Acids
While specific quantitative data for this compound is limited in comparative studies, the following table provides a general overview of the relative efficiencies of common coupling reagents for sterically hindered N-methylated amino acids, based on literature reports. Yields can vary significantly depending on the specific sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Yield Range for N-Methylated Amino Acids | Notes |
| DCC/HOBt | Carbodiimide | Low to Moderate | Generally not recommended for N-methylated amino acids due to low reactivity. |
| HBTU | Uronium/Aminium | Moderate to High | A significant improvement over DCC/HOBt. |
| PyBOP | Phosphonium | High | A powerful reagent for hindered couplings. |
| HATU | Uronium/Aminium | High to Very High | Often considered one of the most effective reagents for N-methylated amino acids.[2] |
| PyBroP | Phosphonium | High to Very High | Particularly effective for very difficult couplings, but its high reactivity can sometimes lead to side reactions.[1] |
| COMU | Uronium/Aminium | High to Very High | A modern, highly reactive, and safer alternative to HBTU/HATU.[2] |
Note: The yield range is an approximation based on available literature and can be influenced by factors such as the specific amino acid sequence, resin, solvent, and reaction time.
Experimental Protocols
Protocol 1: Standard HATU Coupling of this compound in SPPS
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc protecting group by treating the resin with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 x 1 min and 1 x 20 min.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF for 2 minutes.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the pre-activated solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol is 5-30 minutes at 50-75°C.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Check for complete coupling using a qualitative test such as the Kaiser test (note: this test is not reliable for N-methylated amino acids) or by cleaving a small amount of resin and analyzing by LC-MS. If coupling is incomplete, a second coupling can be performed.
Protocol 2: Mitigation of Methionine Oxidation During Cleavage
-
Resin Preparation: After the final deprotection and washing steps, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/Dithiothreitol (DTT) (e.g., 95:2.5:2.5, v/v/w).
-
Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.
Caption: Troubleshooting decision tree for low coupling efficiency of this compound.
References
Technical Support Center: Preventing Racemization of N-Methylated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in peptide synthesis: preventing racemization of N-methylated amino acids during coupling reactions. N-methylated amino acids are known to be highly susceptible to racemization, which can compromise the purity, activity, and safety of synthetic peptides. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the stereochemical integrity of your peptides.
Troubleshooting Guide
Problem: I am observing significant racemization or epimerization of my N-methylated amino acid residue after coupling.
Possible Causes and Solutions:
-
Inappropriate Coupling Reagent: Standard coupling reagents, especially carbodiimides like DCC and EDC, can induce significant racemization in N-methylated amino acids, even with common additives like HOBt or HOSu.[1]
-
Solution: Switch to phosphonium-based (e.g., PyBOP, PyAOP, PyBrOP) or uronium/aminium-based (e.g., HATU, HCTU) coupling reagents. These are generally more effective for sterically hindered and racemization-prone residues like N-methyl amino acids.[2] PyBrOP is particularly recommended for difficult couplings.[2]
-
-
Suboptimal Base Selection: The choice of base and its stoichiometry are critical. Strong, sterically unhindered bases like triethylamine (TEA) can promote racemization by facilitating the abstraction of the α-proton.
-
High Reaction Temperature: Racemization rates are highly temperature-dependent.
-
Solution: Perform the coupling reaction at a lower temperature. For carbodiimide-mediated couplings, reducing the temperature to -25°C has been shown to eliminate racemization.[1] For phosphonium and uronium reagents, coupling at 0°C followed by slow warming to room temperature is a common practice.
-
-
Polar Protic Solvents: The polarity of the solvent can influence the rate of racemization.
-
Solution: Whenever possible, use less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Dimethylformamide (DMF) is widely used but can sometimes promote racemization more than less polar alternatives.
-
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more prone to racemization than their non-methylated counterparts?
N-methylated amino acids are more susceptible to racemization primarily due to the mechanism of racemization during peptide bond formation. While non-methylated N-acyl amino acids can racemize through the formation of an oxazolone intermediate, N-acyl-N-methylamino acids cannot form this intermediate. Instead, it is proposed that they racemize via the formation of a planar oxazolonium cation, which can be readily deprotonated at the α-carbon. Additionally, direct abstraction of the α-proton by a base is another pathway for racemization.[3] The electron-donating effect of the N-methyl group can also facilitate the formation of the planar intermediate, thus increasing the rate of racemization.
Q2: What is the best coupling reagent for N-methylated amino acids to avoid racemization?
There is no single "best" reagent for all situations, as the optimal choice depends on the specific amino acid sequence and reaction conditions. However, for difficult couplings involving N-methylated amino acids, the following are highly recommended:
-
Phosphonium Reagents: PyBrOP is a highly reactive reagent that has shown excellent results in coupling sterically hindered N-methyl amino acids with minimal racemization.[2] PyAOP is also a very effective choice.
-
Uronium/Aminium Reagents: HATU is widely and successfully used for coupling N-methyl amino acids.[2][4]
-
In Situ Acid Chloride Formation: The use of triphosgene or bis(trichloromethyl) carbonate (BTC) to generate the amino acid chloride in situ is a highly efficient and reportedly racemization-free method for coupling N-alkyl amino acids.[5]
Q3: Can I use carbodiimides like DCC or EDC for coupling N-methylated amino acids?
While carbodiimides are common coupling reagents, they are generally not recommended for N-methylated amino acids due to a high risk of racemization.[1] Even with the addition of racemization-suppressing additives like HOBt and HOAt, significant epimerization can occur.[1] If a carbodiimide must be used, it is crucial to perform the reaction at very low temperatures (e.g., -25°C).[1]
Q4: How does the choice of base affect racemization?
The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases can more easily abstract the α-proton of the activated amino acid, leading to racemization. Therefore, weaker and bulkier bases are preferred. The order of preference is generally: 2,4,6-collidine (TMP) > N,N-diisopropylethylamine (DIEA) > N-methylmorpholine (NMM) > triethylamine (TEA).[3]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific substrates and reaction conditions. The following table summarizes some reported data for the coupling of N-methylated amino acids.
| N-Acyl-N-Methyl Amino Acid | Coupling Partner | Coupling Reagent/Method | Base | Solvent | Temp (°C) | % D-Isomer (Racemization) | Reference |
| Bz-MeAla-OH | H-Ala-OMe | DCC/HOSu | - | - | RT | Significant | [1] |
| Bz-MeAla-OH | H-Ala-OMe | DCC/HOBt | - | - | RT | Significant | [1] |
| Bz-MeAla-OH | H-Ala-OMe | DCC/HOSu | - | - | -25 | 0 | [1] |
| Boc-Phe-MeAla-OH | H-Phe-OBzl | WSCI/HOSu | - | DMF | RT | High | [1] |
| Boc-Phe-MeAla-OH | H-Phe-OBzl | WSCI/HOBt | - | DMF | RT | High | [1] |
| Boc-Phe-MeAla-OH | H-Phe-OBzl | WSCI/HOAt | - | DMF | RT | High | [1] |
| Boc-Phe-MeAla-OH | H-Phe-OBzl | BOP | - | DMF | RT | High | [1] |
| Boc-Phe-MeAla-OH | H-Phe-OBzl | HATU | - | DMF | RT | High | [1] |
Note: "Significant" and "High" are reported as such in the source literature without specific percentages. This table highlights the challenges associated with carbodiimide and even some onium salt reagents at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Coupling N-Methyl Amino Acids in Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is a general guideline for manual SPPS.[4][6]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100 mg) in N-methylpyrrolidone (NMP) or DMF (1 mL) for at least 8 hours.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 equivalents based on resin loading) in DMF or NMP. Add HATU (4 equivalents) and DIEA (8 equivalents). Allow the mixture to pre-activate for 5 minutes at room temperature. The solution may develop a slight yellow color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Vortex or shake the mixture for at least 20 minutes. For difficult couplings, the reaction time can be extended up to 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a colorimetric test such as the bromophenol blue test, as the Kaiser test is not reliable for N-methylated amines.
-
Washing: After the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Coupling of N-Methyl Amino Acids using Triphosgene (In Situ Acid Chloride Formation)
This method is reported to be racemization-free.[5]
-
Dissolve Amino Acid: Dissolve the N-protected-N-methyl amino acid (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add Base: Add 2,4,6-collidine (2 equivalents).
-
Generate Acid Chloride: Cool the solution to 0°C in an ice bath. Add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent dropwise. Stir the reaction mixture at 0°C for 1-2 hours.
-
Prepare Amine Component: In a separate flask, dissolve the amino component (e.g., an amino acid ester hydrochloride, 1.1 equivalents) in anhydrous DCM and add DIEA (1.2 equivalents).
-
Coupling: Add the solution of the amine component to the freshly prepared acid chloride solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl), extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Racemization Mechanism of N-Methylated Amino Acids
Caption: Proposed racemization mechanism via an oxazolonium intermediate.
Workflow for Minimizing Racemization
Caption: Decision workflow for selecting optimal coupling conditions.
References
Technical Support Center: Troubleshooting Peptide Aggregation in N-Methyl-Methionine Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing peptide aggregation, with a specific focus on sequences containing N-methyl-methionine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation?
A1: Peptide aggregation is primarily caused by the self-association of peptide chains through intermolecular hydrogen bonding, leading to the formation of insoluble or poorly soluble β-sheet structures. Hydrophobic sequences are particularly prone to aggregation. For peptides containing N-methyl-methionine, other factors come into play:
-
N-Methylation: The introduction of a methyl group on the backbone amide nitrogen can disrupt hydrogen bonding, potentially reducing aggregation.[1][2] However, it can also increase hydrophobicity, which in some cases may promote the formation of non-amyloid aggregates.[3]
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This modification can alter the peptide's solubility and aggregation propensity.[4][5] The effect of oxidation on aggregation is peptide-specific; it can either increase or decrease the rate of fibril formation.[6]
-
Environmental Factors: pH, temperature, peptide concentration, and ionic strength of the solution can all significantly influence peptide solubility and aggregation kinetics.[7]
Q2: How does N-methylation of a methionine residue affect peptide aggregation?
A2: N-methylation of a methionine residue can have a dual effect on peptide aggregation:
-
Inhibition of Aggregation: By replacing a backbone amide proton with a methyl group, N-methylation can disrupt the hydrogen bonding patterns required for the formation of β-sheets, which are characteristic of many aggregated peptides.[1][2] This can lead to increased solubility and stability against proteolytic degradation.[3][8]
-
Promotion of Aggregation: In some contexts, the increased hydrophobicity from the additional methyl group can lead to the formation of non-amyloid aggregates.[3] The conformational constraints imposed by N-methylation can also influence how the peptide folds and interacts with other peptide molecules.[1][9]
Q3: My N-methyl-methionine containing peptide is showing poor solubility. What should I do?
A3: Poor solubility is a common precursor to aggregation. Here are some steps to improve the solubility of your peptide:
-
Assess the Peptide Sequence: Determine the overall charge of your peptide at neutral pH. Peptides with a higher net charge are generally more soluble in aqueous solutions.
-
pH Adjustment: If the peptide is acidic (net negative charge), try dissolving it in a small amount of a basic buffer (e.g., 0.1M ammonium bicarbonate) and then dilute with water. If it is basic (net positive charge), use a slightly acidic solvent (e.g., 25% acetic acid) for initial dissolution.
-
Use of Organic Solvents: For hydrophobic or neutral peptides, you may need to use organic solvents such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) for initial solubilization, followed by careful dilution into your aqueous buffer.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
Q4: What analytical techniques can I use to monitor peptide aggregation?
A4: Several techniques are available to monitor and quantify peptide aggregation:
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.[3][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can be used to detect the formation of soluble oligomers and larger aggregates over time.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to monitor the decrease in the concentration of the soluble monomeric peptide over time as it aggregates. Size-exclusion chromatography (SEC) can separate monomers, oligomers, and larger aggregates based on their size.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the peptide aggregates, allowing you to distinguish between amorphous aggregates and ordered fibrils.[12]
Troubleshooting Guide
Issue: Low yield during solid-phase peptide synthesis (SPPS) of N-methyl-methionine containing peptides.
This is often an indication of on-resin aggregation, leading to incomplete coupling and deprotection steps.
| Potential Cause | Troubleshooting Strategy | Rationale |
| On-resin Aggregation | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the DMF. | These solvents are better at disrupting hydrogen bonds and solvating the peptide-resin complex. |
| Sonicate the reaction vessel during coupling and deprotection steps. | Mechanical agitation can help to break up aggregated peptide chains on the resin. | |
| Increase the coupling temperature. | Higher temperatures can provide the energy needed to overcome the activation barrier for coupling to an aggregated sequence. | |
| Add chaotropic salts such as LiCl or KSCN to the coupling reaction. | These salts disrupt the structure of water and can interfere with the hydrogen bonds that cause aggregation. | |
| Difficult Coupling onto N-methylated Residue | Use a more powerful coupling reagent such as PyAOP or PyBOP/HOAt.[12] | N-methylated amino acids are sterically hindered, requiring more potent activating reagents for efficient coupling. |
| Use microwave-assisted coupling.[13] | Microwave energy can accelerate the coupling reaction, overcoming the steric hindrance. | |
| Methionine Oxidation during Cleavage | Add a scavenger such as dithiothreitol (DTT) to the cleavage cocktail. | DTT is a reducing agent that helps to prevent the oxidation of the methionine thioether side chain. |
Issue: Peptide precipitates out of solution after purification and lyophilization.
This indicates that the peptide is prone to aggregation in its final buffer.
| Parameter to Optimize | Suggested Action | Expected Outcome |
| Peptide Concentration | Work with lower peptide concentrations. | Reduces the likelihood of intermolecular interactions that lead to aggregation. |
| pH of the Solution | Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI).[7] | Increases the net charge on the peptide, leading to electrostatic repulsion between molecules. |
| Ionic Strength | Modify the salt concentration of the buffer. | Salts can screen electrostatic interactions and affect solubility through the Hofmeister effect.[6] The optimal salt concentration is peptide-dependent. |
| Temperature | Store the peptide solution at a lower temperature (e.g., 4°C or on ice) for short-term use and at -80°C for long-term storage.[7] | Aggregation is often a temperature-dependent process, and lower temperatures can slow down the kinetics. |
| Co-solvents and Additives | Add a small percentage of an organic solvent like DMSO or osmolytes like glycerol.[7] | These can help to keep hydrophobic peptides in solution. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Peptide Preparation: Carefully dissolve the lyophilized peptide in an appropriate solvent (as determined from solubility tests) to create a stock solution. Determine the concentration of the stock solution using a suitable method (e.g., UV-Vis spectroscopy).
-
Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture. A typical reaction mixture contains:
-
Peptide at the desired final concentration (e.g., 10-100 µM)
-
ThT at a final concentration of 10-20 µM[6]
-
Assay buffer to the final volume
-
Include negative controls containing only the buffer and ThT.
-
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).[3]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.[3][12] The plate may be shaken between readings to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of nucleated fibril formation.
Protocol 2: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in solution.
Materials:
-
Peptide solution in a suitable buffer
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a buffer that has been filtered to remove any dust or particulate matter.
-
Instrument Setup: Set the DLS instrument to the correct temperature and allow it to equilibrate.
-
Measurement:
-
Carefully pipette the peptide solution into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light intensity.[11]
-
-
Data Acquisition: The instrument's software will perform an autocorrelation analysis of the intensity fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation.[11]
-
Data Analysis: The output will be a size distribution plot, showing the relative intensity of particles of different sizes. An increase in the average particle size over time is indicative of aggregation.
Quantitative Data
The following tables provide illustrative data on how different experimental conditions can affect the aggregation of a hypothetical N-methyl-methionine containing peptide. The actual results will be sequence-dependent.
Table 1: Effect of pH on Peptide Aggregation
| pH | Aggregation (%) after 24h (as measured by loss of soluble peptide via HPLC) |
| 5.0 | 75% |
| 6.0 | 45% |
| 7.0 (pI) | 90% |
| 8.0 | 30% |
| 9.0 | 15% |
Table 2: Effect of Temperature on Aggregation Kinetics
| Temperature (°C) | Lag Time for Fibril Formation (hours) (ThT Assay) |
| 4 | > 48 |
| 25 | 12 |
| 37 | 6 |
| 50 | 2 |
Table 3: Effect of Solvent on Peptide Solubility
| Solvent System | Maximum Soluble Concentration (mg/mL) |
| Water | < 0.1 |
| PBS, pH 7.4 | 0.2 |
| 50% Acetonitrile in Water | 1.5 |
| 10% DMSO in PBS | 2.0 |
| N-methyl-2-pyrrolidone (NMP) | > 10 |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ThT Fluorescence Assay [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 7. Serpin - Wikipedia [en.wikipedia.org]
- 8. Molecular and energetic analysis of the interaction and specificity of Maximin 3 with lipid membranes: In vitro and in silico assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Methionine Side Reactions in Boc-SPPS
This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions of methionine during Boc solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue: My peptide mass spectrum shows a +16 Da peak, suggesting methionine oxidation.
Possible Cause: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during the repetitive acid treatments for Boc group removal or during the final cleavage from the resin.[1][2][3]
Solution:
-
Incorporate Scavengers During Cleavage: Add reducing agents to your cleavage cocktail to suppress oxidation. Dithiothreitol (DTT) is a common choice.[4]
-
Post-Cleavage Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can be reduced back to methionine. A common method involves using a solution of TFA-NH4I-Me2S.[1][2]
-
Optimize Cleavage Conditions: Minimize the duration and temperature of the final cleavage step. Higher temperatures and longer reaction times can increase the extent of oxidation.[1][5]
Experimental Protocol: Reduction of Methionine Sulfoxide
-
Reagents:
-
TFA (Trifluoroacetic acid)
-
NH4I (Ammonium iodide)
-
Me2S (Dimethyl sulfide)
-
-
Procedure:
-
Dissolve the crude peptide containing methionine sulfoxide in TFA.
-
Add NH4I and Me2S to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Precipitate the peptide with cold diethyl ether and collect the reduced peptide.
-
Issue: My peptide mass spectrum shows a +56 Da peak, indicating S-tert-butylation of methionine.
Possible Cause: During the acid-catalyzed removal of Boc protecting groups, the generated tert-butyl cations can alkylate the nucleophilic sulfur atom of the methionine side chain, forming S-tert-butylmethionine.[1][2] This is a more significant issue in Boc-SPPS compared to Fmoc-SPPS due to the repeated acid exposure in every cycle.[1][2]
Solution:
-
Use Efficient Scavengers: Include scavengers in your deprotection and cleavage cocktails to trap the tert-butyl cations. Effective scavengers include:
-
Optimize Deprotection and Cleavage:
-
Reverse the S-alkylation: S-tert-butylation is a reversible reaction under mildly acidic conditions.[1]
-
Protocol: Treat the lyophilized peptide with 5% acetic acid at 40°C for 24 hours to reverse the S-alkylation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions involving methionine in Boc-SPPS?
The two primary side reactions are oxidation of the thioether side chain to form methionine sulfoxide (Met(O)) and S-alkylation , most commonly S-tert-butylation, from carbocations generated during the cleavage of Boc protecting groups.[1][2]
Q2: Why is S-tert-butylation a greater concern in Boc-SPPS than in Fmoc-SPPS?
In Boc-SPPS, the Boc protecting group is removed at each cycle using a strong acid like TFA. This repeated exposure to acid generates tert-butyl cations in every deprotection step, increasing the chances of methionine alkylation. In Fmoc-SPPS, acidic treatment is typically only used during the final cleavage from the resin.[1][2]
Q3: How can I prevent methionine oxidation during synthesis?
Prevention strategies include:
-
Adding antioxidants such as dithiothreitol (DTT) to the cleavage cocktail.[4]
-
Using a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I).[2]
-
Alternatively, you can intentionally use Fmoc-Met(O)-OH during synthesis and then reduce the sulfoxide to methionine after purification. This can improve the solubility and purification of aggregation-prone peptides.[7][8]
Q4: What is the visual representation of the methionine side reactions?
The following diagram illustrates the primary side reactions of methionine during Boc-SPPS.
Caption: Side reactions of methionine in Boc-SPPS.
Q5: Can you provide a workflow for minimizing methionine side reactions?
This workflow outlines a strategy to mitigate methionine side reactions during Boc-SPPS.
Caption: Workflow for preventing methionine side reactions.
Quantitative Data Summary
The effectiveness of different cleavage conditions on minimizing side reactions can be compared. The following table summarizes hypothetical data based on typical experimental outcomes.
| Cleavage Cocktail Composition | Cleavage Time (h) | Temperature (°C) | Methionine Oxidation (%) | S-tert-butylation (%) |
| 95% TFA, 5% H2O | 2 | 25 | 15 | 25 |
| 95% TFA, 2.5% TIS, 2.5% H2O | 1 | 25 | 10 | 18 |
| 95% TFA, 2.5% TIS, 2.5% H2O | 0.5 | 25 | 8 | 12 |
| 95% TFA, 2.5% TIS, 2.5% H2O | 1 | 6 | 7 | 13 |
| Reagent H | 2 | 25 | <2 | 5 |
| TFA/An/TMSCl/Me2S + PPh3 | 2 | 25 | ~0 | <5 |
Data is illustrative and based on trends reported in the literature.[1][2] TIS: Triisopropylsilane, An: Anisole, TMSCl: Trimethylsilyl chloride, PPh3: Triphenylphosphine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection and Preventing Side Product Formation
Welcome to our technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve clean and efficient deprotection while minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Boc deprotection and how can I prevent it?
A1: The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[1][2] This carbocation is highly reactive and can attack electron-rich functional groups in your substrate or product, such as thiols (cysteine), thioethers (methionine), indoles (tryptophan), and phenols (tyrosine).
To prevent this, the addition of "scavengers" to the reaction mixture is crucial. Scavengers are nucleophilic species that are more reactive towards the t-butyl cation than your molecule of interest, effectively trapping it before it can cause unwanted side reactions.
Q2: What are some common scavengers and when should I use them?
A2: The choice of scavenger depends on the specific amino acids or functional groups present in your molecule that are susceptible to alkylation. Here are some commonly used scavengers and their primary targets:
| Scavenger | Target Residues/Functional Groups | Mechanism of Action |
| Anisole | Tyrosine, Tryptophan | Acts as a competitive substrate for electrophilic aromatic substitution by the t-butyl cation. |
| Thioanisole | Tryptophan, Methionine | The sulfur atom is a soft nucleophile that effectively traps the t-butyl cation. |
| 1,2-Ethanedithiol (EDT) | Tryptophan | A very effective scavenger for tryptophan, preventing t-butylation of the indole ring.[3] |
| Triethylsilane (TES) | Tryptophan, Cysteine | Reduces the t-butyl cation to isobutane and can also reduce other sensitive functional groups. |
| Water | General | Can act as a weak scavenger by reacting with the t-butyl cation to form t-butanol. Often used in combination with other scavengers.[3] |
Q3: My Boc deprotection is incomplete. What are the possible causes and solutions?
A3: Incomplete deprotection can be caused by several factors:
-
Insufficient acid strength or concentration: Ensure you are using a sufficiently strong acid (e.g., TFA) at an appropriate concentration. For substrates with multiple Boc groups or sterically hindered sites, a higher concentration or a stronger acid may be necessary.
-
Short reaction time: Monitor the reaction progress by TLC or LC-MS and ensure it has gone to completion. Some substrates may require longer reaction times.
-
Low temperature: While some deprotections proceed at 0°C, others may require room temperature to go to completion.
-
Poor solubility: Ensure your substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.
Q4: Can I selectively deprotect one Boc group in the presence of other acid-sensitive protecting groups?
A4: Selective deprotection can be challenging but is sometimes possible by carefully controlling the reaction conditions. The Boc group is generally more acid-labile than other protecting groups like tert-butyl esters (tBu) or ethers. Using milder acidic conditions, such as 4M HCl in dioxane at room temperature for a short duration, has been shown to selectively remove Nα-Boc groups in the presence of tert-butyl esters and ethers.[1][4][5] Careful optimization of acid concentration, temperature, and reaction time is critical for achieving selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Boc deprotection experiments.
Issue 1: Formation of an unexpected side product with a mass increase of +56 Da.
-
Problem: This mass increase corresponds to the addition of a tert-butyl group to your molecule. This is a classic sign of alkylation by the t-butyl cation.
-
Solution:
-
Add a scavenger: If you are not already using one, add an appropriate scavenger to your reaction mixture (see scavenger table above).
-
Optimize scavenger concentration: If you are already using a scavenger, try increasing its concentration.
-
Lower the temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes reduce the rate of the side reaction more than the desired deprotection.
-
Issue 2: My final product is a trifluoroacetyl (TFA) ester instead of the free amine.
-
Problem: When using Trifluoroacetic Acid (TFA) for deprotection, the highly reactive TFA can sometimes acylate nucleophilic groups, particularly hydroxyl groups on sugars.
-
Solution:
-
Use a different acid: Consider switching to HCl in dioxane or another non-acylating acid.
-
Workup procedure: After deprotection with TFA, a basic workup or passing the crude product through a basic ion-exchange resin can help to hydrolyze the TFA ester and isolate the free amine.[2]
-
Scavenger choice: While not a direct solution, ensuring complete scavenging of the t-butyl cation can sometimes indirectly reduce other side reactions.
-
Issue 3: I am observing incomplete reaction even after extended reaction times.
-
Problem: This could be due to several factors as mentioned in the FAQs.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is suitable for most Boc-protected amines and peptides.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole, thioanisole, or triethylsilane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add the appropriate scavenger(s) (typically 5-10 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v).
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Protocol 2: Selective Boc Deprotection using HCl in Dioxane
This protocol is useful for substrates containing other acid-sensitive groups like tert-butyl esters.
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[5] Monitor the reaction by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain the amine hydrochloride salt.
Protocol 3: Thermal Boc Deprotection
This method avoids the use of strong acids and is considered a greener alternative, but it requires higher temperatures and may not be suitable for all substrates.
Materials:
-
Boc-protected substrate
-
Solvent (e.g., toluene, xylene, or a high-boiling point ether)
Procedure:
-
Dissolve the Boc-protected substrate in the chosen solvent.
-
Heat the solution to reflux (typically 110-150°C).[1]
-
Monitor the reaction by TLC or LC-MS. Reaction times can be long, ranging from several hours to days.
-
Once the reaction is complete, cool the solution and concentrate under reduced pressure.
-
Purify the product as needed.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for different Boc deprotection methods. Please note that optimal conditions will vary depending on the specific substrate.
| Deprotection Method | Acid/Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Standard Acidic | 20-50% TFA in DCM | 0.5 - 4 hours | >90% | Requires scavengers to prevent side reactions. |
| Mild Acidic | 4M HCl in Dioxane | 0.5 - 2 hours | >90% | Can be selective for Boc over tBu esters.[5] |
| Thermal | 110-150°C in Toluene | 12 - 48 hours | Variable | Avoids acid but may not be suitable for heat-sensitive substrates.[1] |
Visualizations
Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.
Formation of t-Butyl Side Products
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Managing Difficult Couplings to N-methylated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing challenging peptide couplings involving N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are N-methylated amino acids and why are they significant in drug development?
N-methylated amino acids are derivatives of standard amino acids where a methyl group replaces the hydrogen atom on the backbone amide nitrogen. This modification is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1] The introduction of N-methylation can lead to:
-
Increased Metabolic Stability: The methyl group can sterically hinder protease enzymes, slowing down the degradation of the peptide in the body and increasing its in vivo half-life.
-
Improved Oral Bioavailability: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross biological membranes, a crucial factor for oral drug delivery.
-
Enhanced Receptor Affinity and Specificity: The conformational constraints imposed by the methyl group can lock the peptide into a bioactive conformation, leading to stronger and more specific binding to its target receptor.[1]
-
Reduced Aggregation and Increased Solubility: In some cases, N-methylation can disrupt the hydrogen bonding networks that lead to peptide aggregation, thereby improving solubility.
Q2: What makes the coupling of N-methylated amino acids so challenging?
The primary challenge in coupling to an N-methylated amino acid is steric hindrance . The presence of the methyl group on the nitrogen atom of the N-terminal amino acid of the growing peptide chain makes it a less potent nucleophile. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling. This issue is particularly pronounced when coupling a second N-methylated amino acid to the N-terminus of another N-methylated residue.
Q3: What are the common side reactions encountered during couplings to N-methylated amino acids?
Several side reactions can occur during the coupling to N-methylated amino acids, leading to impurities and lower yields of the desired peptide. These include:
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the loss of stereochemical integrity at the alpha-carbon. While a concern in all peptide synthesis, the prolonged reaction times and harsher conditions sometimes employed for N-methylated couplings can increase the risk of racemization. The choice of coupling reagent and additives is crucial in minimizing this side reaction.
-
Guanidinylation of the N-terminus: When using certain uronium/aminium-based coupling reagents like HATU or HBTU in excess, the reagent can react with the N-terminal amine of the peptide chain. This forms a stable guanidinium group, which caps the peptide and prevents further elongation.
-
N-acylurea Formation: With carbodiimide-based reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine and halts the coupling reaction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The primary reason for difficult couplings to N-methylated residues. 2. Ineffective Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric barrier. 3. Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or reagent concentration. 4. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminus inaccessible. | 1. Employ a more potent coupling reagent: Switch to reagents known to be effective for sterically hindered couplings, such as HATU, HBTU, PyBOP, or PyBrOP. 2. Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Microwave-assisted synthesis can significantly accelerate the reaction. 3. Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion. 4. Use a "Disruptive" Solvent: Solvents like N-methylpyrrolidone (NMP) or the addition of "magic mixture" (DMF/DCM containing 1% Triton X-100) can help to break up aggregates. |
| Racemization of the Coupled Amino Acid | 1. Over-activation of the Carboxylic Acid: Highly reactive intermediates can be more prone to racemization. 2. Prolonged Reaction Times at Elevated Temperatures: Increases the window of opportunity for epimerization. 3. Choice of Base: Strong bases can promote racemization. | 1. Use an Additive: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) which are known to suppress racemization. 2. Optimize Reaction Conditions: Use the minimum temperature and time required for complete coupling. 3. Choose a Weaker Base: If possible, use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like diisopropylethylamine (DIEA). |
| Guanidinylation of the N-terminus | 1. Excess of Uronium/Aminium Coupling Reagent: Reagents like HATU and HBTU can react with the free N-terminal amine if used in excess. | 1. Use Stoichiometric Amounts of Coupling Reagent: Avoid using a large excess of the coupling reagent relative to the amino acid. A slight excess (1.5 to 2 equivalents) is often sufficient. 2. Pre-activation: Pre-activating the amino acid with the coupling reagent before adding it to the resin can minimize the time the free reagent is in contact with the peptide. |
| Formation of Deletion Peptides | 1. Incomplete Deprotection of the N-terminal Fmoc Group: Residual Fmoc group will block the subsequent coupling. 2. Incomplete Coupling: Failure of the coupling reaction to go to completion. | 1. Ensure Complete Deprotection: Use a fresh deprotection solution (e.g., 20% piperidine in DMF) and perform the deprotection step twice if necessary. Monitor completion with a colorimetric test. 2. Follow Solutions for Low Coupling Efficiency: Implement strategies to improve coupling efficiency as outlined above. |
Comparison of Common Coupling Reagents for N-methylated Amino Acids
The selection of an appropriate coupling reagent is critical for successfully synthesizing peptides containing N-methylated residues. The following table summarizes the characteristics of several commonly used reagents.
| Coupling Reagent | Full Name | Advantages | Disadvantages | Typical Yields for N-methylated Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - High coupling efficiency for sterically hindered amino acids.[2] - Relatively low racemization when used with a base like DIEA. | - Can cause guanidinylation of the N-terminus if used in excess. - Higher cost compared to carbodiimides. | Generally high, often >90-95% with optimized conditions. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | - Effective for many difficult couplings. - Less expensive than HATU. | - Generally considered less reactive than HATU for highly hindered couplings. - Can also cause guanidinylation. | Good to high, may require longer reaction times or double coupling for very difficult sequences. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - Good performance for many sterically hindered couplings. - Does not cause guanidinylation. | - Can be less effective than HATU for the most challenging couplings. | Good to high, typically in the range of 80-95%. |
| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | - Highly reactive and very effective for coupling N-methylated amino acids. | - High reactivity can sometimes lead to increased racemization. - More expensive. | Very high, often >95%, even for difficult sequences. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - High reactivity, comparable to HATU. - The byproducts are more soluble and considered less allergenic. | - Higher cost. | High, comparable to HATU. |
| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | - Cost-effective. - OxymaPure is a highly effective additive for suppressing racemization. | - Generally lower reactivity compared to uronium/phosphonium reagents for hindered couplings. - Can lead to N-acylurea formation. | Moderate to good, may require longer reaction times and are often less effective for the most sterically demanding couplings. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling to an N-methylated Amino Acid
This protocol is a general guideline for solid-phase peptide synthesis (SPPS) using HATU as the coupling reagent.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) and diisopropylethylamine (DIEA) (8 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring the Coupling: Perform a colorimetric test (e.g., Kaiser test for primary amines, or a chloranil or TNBSA test for secondary amines) to check for reaction completion. If the test is positive (indicating incomplete coupling), a second coupling is recommended.
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Protocol 2: Microwave-Assisted Coupling to an N-methylated Amino Acid
Microwave irradiation can significantly accelerate the coupling reaction, often leading to higher yields and purities in a shorter time.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In the reaction vessel, add the Fmoc-protected amino acid (5 equivalents), a suitable coupling reagent (e.g., HATU, 4.9 equivalents), and a base (e.g., DIEA, 10 equivalents) dissolved in DMF.
-
Place the vessel in a microwave peptide synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 75-90°C) for a short period (e.g., 5-15 minutes). The optimal temperature and time will depend on the specific synthesizer and the difficulty of the coupling.
-
-
Washing and Monitoring: Follow steps 4 and 5 from the HATU protocol.
Visualizations
Caption: A flowchart outlining the steps to troubleshoot low coupling efficiency in N-methylated peptide synthesis.
Caption: A diagram illustrating the steric hindrance that impedes the coupling of an incoming amino acid.
Caption: Comparison of the activation mechanisms for different classes of peptide coupling reagents.
References
Technical Support Center: Purification of Peptides with N-Methylated Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during the purification of N-methylated peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q1: Why am I seeing multiple peaks for my purified N-methylated peptide on the analytical HPLC chromatogram?
A1: The presence of multiple peaks for a seemingly pure N-methylated peptide is a common observation and is often not due to impurities. The primary reason is the presence of cis/trans conformers around the N-methylated amide bond.[1][2] The rotation around this bond is sterically hindered and occurs slowly on the HPLC timescale, leading to the separation of these isomers into distinct peaks.[1][2][3]
Troubleshooting Steps:
-
Vary the Column Temperature: Increasing the temperature of the HPLC column can accelerate the interconversion between cis and trans isomers, often leading to the coalescence of the multiple peaks into a single, sharper peak. Conversely, lowering the temperature can sometimes improve the resolution between the isomers, which can be useful for analytical purposes.[3]
-
Confirm with Mass Spectrometry: Collect the fractions corresponding to each of the multiple peaks and analyze them by mass spectrometry. If they all show the same mass corresponding to your target peptide, it strongly suggests they are conformers.
-
NMR Spectroscopy: For an unambiguous confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize the cis and trans isomers.[3]
Q2: My N-methylated peptide shows poor peak shape (tailing or fronting) during RP-HPLC purification. What can I do to improve it?
A2: Poor peak shape for N-methylated peptides can be attributed to several factors, including interactions with the stationary phase, issues with the mobile phase, or sample overload.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: Ensure you are using an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA), typically at a concentration of 0.1%.[4][5] For mass spectrometry compatibility, 0.1% formic acid can be used, though it may sometimes result in broader peaks.[6]
-
Solvent Quality: Use high-purity solvents (HPLC grade or higher) to avoid baseline noise and interfering peaks.
-
-
Column Selection and Condition:
-
Stationary Phase: C18 columns are the most common choice for peptide purification.[4][5] However, for very hydrophobic or challenging N-methylated peptides, a C8 or C4 column might provide better peak shape and resolution.
-
Column Quality: Use a high-quality column with high-purity silica to minimize secondary interactions that can lead to peak tailing.[4]
-
-
Sample Preparation and Loading:
-
Dissolution: Dissolve your crude peptide in the initial mobile phase if possible. If a stronger solvent like DMSO is required due to solubility issues, inject the smallest possible volume to minimize peak distortion.
-
Avoid Overload: Overloading the column can lead to peak fronting. Perform a loading study on an analytical column to determine the optimal sample concentration before moving to a preparative scale.
-
Q3: I'm having difficulty separating my N-methylated peptide from a co-eluting impurity. How can I improve the resolution?
A3: Achieving baseline separation of an N-methylated peptide from closely eluting impurities, which are often deletion or truncated sequences from the synthesis, requires careful optimization of the HPLC method.
Troubleshooting Steps:
-
Adjust the Gradient Slope: A shallower gradient (e.g., a smaller change in the percentage of organic solvent per minute) can significantly improve the resolution between closely eluting species.[7]
-
Change the Organic Solvent: While acetonitrile is the most common organic solvent, switching to methanol or isopropanol can alter the selectivity of the separation and may resolve your peptide from the impurity.
-
Modify the Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the peptide and impurities, which in turn can affect their retention times and improve separation. However, be mindful of the pH limitations of your silica-based column (typically pH 2-8).
-
Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded column) can provide a different separation selectivity.[8][9]
Q4: The yield of my N-methylated peptide after purification is very low. What are the potential causes and solutions?
A4: Low recovery of N-methylated peptides can stem from issues during synthesis, leading to a low abundance of the target peptide in the crude material, or from losses during the purification process.
Troubleshooting Steps:
-
Optimize the Synthesis:
-
Coupling Reactions: N-methylated amino acids are sterically hindered and can lead to incomplete coupling during solid-phase peptide synthesis (SPPS).[10] Use specialized coupling reagents like HATU or HCTU and consider double coupling for the residue following an N-methylated amino acid.[11]
-
Side Reactions: Be aware of potential side reactions, such as aspartimide formation if your sequence contains an aspartic acid residue, which can significantly reduce the yield of the desired product.[12]
-
-
Improve Purification Recovery:
-
Solubility: Ensure your peptide is fully dissolved before injection. Poor solubility can lead to precipitation on the column.
-
Fraction Collection: Carefully analyze the chromatogram to ensure you are collecting all fractions containing your target peptide, especially if it elutes as multiple conformer peaks.
-
Avoid Irreversible Binding: Highly hydrophobic N-methylated peptides may bind irreversibly to the column. Using a less hydrophobic stationary phase (e.g., C8 or C4) or adding a small amount of a stronger organic solvent like isopropanol to the mobile phase can help.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a clearer understanding of how different parameters can affect the synthesis and purification of N-methylated peptides.
Table 1: Impact of Synthesis Method on Crude Purity of N-Methylated Peptides
| Peptide Sequence (N-Me residue) | Synthesis Method | Crude HPLC Purity (%) | Isolated Yield (%) | Reference |
| (N-Me)DWG-NH2 | Standard Shaking | 54 | 16 | [12] |
| (N-Me)DWG-NH2 | Microwave-Assisted | 73 | 29 | [12] |
| (N-Me)EWG-NH2 | Standard Shaking | 84 | 71 | [12] |
| (N-Me)EWG-NH2 | Microwave-Assisted | 93 | 42 | [12] |
| (N-Me)FWG-NH2 | Standard Shaking | 98 | 66 | [12] |
| (N-Me)FWG-NH2 | Microwave-Assisted | 98 | 73 | [12] |
This table illustrates that microwave-assisted synthesis can, in some cases, improve the crude purity of N-methylated peptides, potentially by driving coupling reactions to completion and reducing side reactions.
Table 2: Comparison of HPLC Columns for Peptide Separation
| Column Type | Base Particle | Key Characteristics | Recommended for | Reference |
| C18 | Silica | High hydrophobicity, standard for most peptides. | General peptide purification. | [4][5] |
| C8 | Silica | Moderately hydrophobic. | Hydrophobic peptides, may improve peak shape. | [13] |
| C4 | Silica | Low hydrophobicity. | Very hydrophobic peptides and proteins. | [14] |
| Phenyl-Hexyl | Silica | Alternative selectivity based on aromatic interactions. | Peptides where C18/C8 columns fail to provide resolution. | [8] |
| Polar-Embedded | Silica | Contains polar groups within the alkyl chains. | Enhanced retention and selectivity for polar peptides. | [8][9] |
This table provides a general guide for selecting an appropriate HPLC column based on the properties of the N-methylated peptide.
Experimental Protocols
This section provides a detailed methodology for the synthesis and purification of a generic N-methylated peptide.
Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide (Fmoc/tBu Strategy)
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate 3-5 equivalents of the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and react for 1-2 hours.
-
For coupling an amino acid after an N-methylated residue, a double coupling is recommended due to steric hindrance.
-
Wash the resin with DMF (3-5 times).
-
-
On-Resin N-Methylation (if applicable):
-
This is an alternative to using pre-methylated amino acid building blocks. A common method involves protection of the backbone amide with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation with dimethyl sulfate, and subsequent deprotection of the o-NBS group.
-
-
Repeat and Final Deprotection:
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
After the final coupling, perform a final Fmoc deprotection.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Protocol 2: RP-HPLC Purification of an N-Methylated Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with water containing 0.1% TFA. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A C18 reversed-phase column is a good starting point.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Method Development on an Analytical Column:
-
Inject a small amount of the crude peptide onto an analytical column.
-
Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your target peptide.
-
Optimize the gradient to improve separation around the target peptide's elution time. A shallower gradient will generally provide better resolution.
-
-
Preparative Purification:
-
Scale up the optimized method to a preparative column.
-
Inject the crude peptide solution.
-
Collect fractions as the peaks elute.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white powder.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and purification of N-methylated peptides.
Caption: Experimental workflow for the synthesis and purification of N-methylated peptides.
Caption: A logical troubleshooting guide for common HPLC purification issues with N-methylated peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. bachem.com [bachem.com]
- 6. Formic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. | Semantic Scholar [semanticscholar.org]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Validation & Comparative
A Comparative Guide to Boc-N-Me-Met-OH and Fmoc-N-Me-Met-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug development. N-methylation enhances proteolytic stability, increases membrane permeability, and can fine-tune receptor-binding affinity by inducing specific conformational constraints.[1][2][3][4] Among these valuable building blocks, N-methylated methionine (N-Me-Met) presents unique challenges and opportunities due to the inherent sensitivity of the methionine side chain.
The choice of Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a foundational decision in the solid-phase peptide synthesis (SPPS) of N-Me-Met-containing peptides. This guide provides an objective, data-supported comparison of Boc-N-Me-Met-OH and Fmoc-N-Me-Met-OH to inform the selection process for researchers.
Core Chemical Differences and Strategic Implications
The primary distinction between the two strategies lies in their deprotection chemistry. The Boc group is labile to strong acids (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed by a weak base, typically piperidine.[5][] This fundamental difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.
-
Fmoc Strategy: This is the most widely used method in modern SPPS.[7] Its mild, basic deprotection conditions are orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, which are removed simultaneously during the final TFA-mediated cleavage.[] This approach is particularly advantageous for synthesizing peptides with acid-sensitive residues like methionine, as it minimizes the risk of side-chain oxidation or other side reactions during the iterative synthesis cycles.[]
-
Boc Strategy: As the pioneering method for SPPS, the Boc strategy employs a "graduated acid lability" approach.[5] The Nα-Boc group is removed with a moderate acid like TFA, while more robust, benzyl-based side-chain protecting groups and the resin linker require cleavage with a very strong, hazardous acid such as hydrofluoric acid (HF).[5] While less common now, the Boc strategy can be beneficial for synthesizing highly hydrophobic or aggregation-prone sequences, as the strongly acidic conditions can help disrupt secondary structures.[]
Performance Comparison: this compound vs. Fmoc-N-Me-Met-OH
Direct, quantitative head-to-head comparisons of this compound and Fmoc-N-Me-Met-OH in the synthesis of an identical peptide are scarce in published literature. However, performance can be extrapolated from the known principles of each chemistry and the established challenges of coupling sterically hindered N-methylated amino acids.
The steric hindrance from the N-methyl group makes the amide nitrogen less nucleophilic and shields the carboxyl group from activation, rendering peptide bond formation difficult.[3] This often results in lower coupling yields and requires the use of potent activating reagents and potentially longer reaction times or microwave assistance to drive the reaction to completion.
The following table summarizes the key comparative aspects based on established principles.
| Parameter | This compound | Fmoc-N-Me-Met-OH | Rationale & Citations |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) | Foundational chemical structures.[][8] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20-50% Piperidine in DMF | Boc is acid-labile; Fmoc is base-labile.[5][8] |
| Deprotection Conditions | Strongly acidic | Mildly basic | This core difference defines the orthogonality of the strategies.[] |
| Methionine Side Chain Stability | Lower risk during coupling; Higher risk during iterative deprotection | Higher risk of sulfoxide formation with certain reagents; Lower risk during deprotection | The thioether in methionine is sensitive to oxidation and strong, repeated acidolysis. The Fmoc strategy's mild basic deprotection is generally safer for this residue.[] |
| Coupling Efficiency | Challenging due to steric hindrance. Requires potent coupling reagents. | Challenging due to steric hindrance. Requires potent coupling reagents. Microwave assistance is often beneficial. | N-methylation significantly increases steric bulk, hindering coupling regardless of the Nα-protecting group.[3] |
| Typical Coupling Reagents | HBTU, HCTU, PyBOP | HATU, HCTU, PyAOP, PyBOP | While there is overlap, HATU is particularly effective and commonly paired with the Fmoc strategy for difficult couplings. |
| Final Cleavage | Harsh (e.g., HF, TFMSA) | Moderate (e.g., TFA with scavengers) | Boc-SPPS requires very strong acids to remove side-chain protecting groups and cleave from the resin.[5] |
| Orthogonality | Limited; relies on graduated acid lability. | High; utilizes distinct acid vs. base removal mechanisms.[7] | Fmoc/tBu chemistry offers true orthogonality, which is a significant advantage for complex syntheses.[7] |
| Availability | Commercially available. | More widely available with a greater variety of derivatives.[8] | The prevalence of Fmoc-SPPS has led to a broader market availability for Fmoc-protected amino acids.[8] |
Experimental Workflows and Protocols
The following sections provide detailed, representative protocols for the incorporation of Fmoc-N-Me-Met-OH and this compound into a peptide chain during solid-phase synthesis.
Logical Workflow of SPPS Cycles
The diagrams below illustrate the fundamental cyclical steps in Fmoc and Boc solid-phase peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
Navigating the Challenges of N-Methylated Amino Acid Coupling: A Comparative Guide for Boc-N-Me-Met-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of N-methylated amino acids like Boc-N-Me-Met-OH presents a significant synthetic hurdle. The steric hindrance imposed by the N-methyl group can dramatically decrease coupling efficiency, leading to lower yields and incomplete reactions. This guide provides an objective comparison of common activating agents for the coupling of this compound, supported by available experimental data, to aid in the selection of the most effective reagent for this challenging step.
The choice of coupling reagent is paramount to overcoming the steric hindrance associated with N-methylated amino acids. Reagents that form highly reactive activated species are necessary to drive the reaction to completion. This guide focuses on a comparative analysis of several widely used phosphonium and uronium salt-based activating agents.
Comparative Coupling Efficiency of Activating Agents for this compound
| Activating Agent | Reagent Type | Typical Yield for N-Methylated Amino Acids | Key Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Uronium Salt | High | Generally considered one of the most effective reagents for difficult couplings, including N-methylated residues.[1][2] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | Moderate to High | A widely used and effective coupling reagent, though potentially less reactive than HATU for highly hindered systems.[3][4] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Moderate | While effective for many standard couplings, its reactivity with N-methylated amino acids can be lower compared to HATU or PyBroP.[5] |
| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High | Specifically designed for coupling sterically hindered amino acids and has shown excellent performance with N-methylated residues.[5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized protocols for the coupling of this compound using different activating agents in solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol can be adapted for the specific activating agent being used.
-
Resin Swelling: The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.
-
Coupling: The this compound is pre-activated with the chosen coupling reagent and a base before being added to the resin. The reaction is allowed to proceed for a specified time.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Kaiser Test (or alternative): A qualitative test is performed to confirm the completion of the coupling reaction.
Specific Coupling Protocols:
HATU Coupling:
-
Reagents:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Dissolve this compound, HATU, and DIPEA/Collidine in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
Wash the resin thoroughly.
-
HBTU Coupling:
-
Reagents:
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Follow the same pre-activation and coupling procedure as for HATU. Reaction times may need to be extended.
-
PyBOP Coupling:
-
Reagents:
-
This compound (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Dissolve this compound and PyBOP in DMF.
-
Add DIPEA to the mixture and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin and react for 1-4 hours.
-
Wash the resin.
-
PyBroP Coupling:
-
Reagents:
-
This compound (2 equivalents)
-
PyBroP (2 equivalents)
-
DIPEA (4 equivalents)
-
DCM or DMF as solvent
-
-
Procedure:
-
Dissolve this compound in DCM or DMF.
-
Add the solution to the deprotected resin.
-
Add PyBroP to the resin suspension.
-
Add DIPEA and mix at room temperature for 1-2 hours.
-
Wash the resin.
-
Visualizing the Peptide Coupling Workflow
To better understand the process, the following diagram illustrates the general workflow of a solid-phase peptide coupling reaction.
Logical Relationship of Reagent Reactivity
The choice of activating agent directly impacts the formation of the activated ester, which is the key intermediate in the coupling reaction. The reactivity of this intermediate is crucial for overcoming the steric hindrance of this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 6. datapdf.com [datapdf.com]
Unveiling the Impact of N-Methylation on Methionine-Containing Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptide modification is paramount. This guide provides a comprehensive comparison of N-methylated versus non-methylated methionine-containing peptides, supported by experimental data and detailed analytical protocols. N-methylation, the substitution of a hydrogen atom with a methyl group on the peptide backbone's nitrogen, can significantly alter the physicochemical and biological properties of a peptide, offering a powerful tool for optimizing therapeutic candidates.
This guide will delve into the key differences between these two peptide classes, focusing on a well-studied example: the neuropeptide Substance P and its N-methylated methionine analog. We will explore quantitative data on their physicochemical properties, enzymatic stability, and receptor binding affinity, and provide detailed protocols for their analysis using state-of-the-art techniques.
Comparative Analysis: A Snapshot
To illustrate the impact of N-methylation, we will focus on the comparison between native Substance P (SP), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, and its analog wherein the terminal methionine is N-methylated, [N-Me-Met¹¹]-Substance P.
| Property | Non-Methylated (Substance P) | N-Methylated ([N-Me-Met¹¹]-Substance P) | Impact of N-Methylation |
| Molecular Weight | 1347.6 g/mol [1] | 1361.6 g/mol | Increase due to the addition of a methyl group (CH₃) |
| Lipophilicity (LogP) | -2.3 (Predicted)[1] | Predicted to be higher | Increased hydrophobicity, potentially improving membrane permeability |
| Enzymatic Stability | Susceptible to degradation by various proteases[2] | Generally enhanced resistance to enzymatic cleavage | Reduced degradation, leading to a longer biological half-life |
| Receptor Binding Affinity (NK1) | High | Maintained or slightly altered | N-methylation at this position can be tolerated without significant loss of affinity |
In-Depth Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific advancement. The following sections provide detailed methodologies for the comparative analysis of N-methylated and non-methylated methionine-containing peptides.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Lipophilicity Estimation
HPLC is a fundamental technique for assessing the purity of synthesized peptides and for estimating their relative lipophilicity through their retention times on a reversed-phase column.
Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations[3].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve peptide samples in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The retention time of the N-methylated peptide is expected to be longer than that of the non-methylated counterpart due to its increased hydrophobicity. Purity is determined by integrating the area of the main peptide peak relative to the total peak area.
Mass Spectrometry (MS) for Identity Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptides and for providing structural information through fragmentation analysis.
Protocol:
-
System: An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.
-
LC Conditions: Use the same HPLC conditions as described above to introduce the sample into the mass spectrometer.
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of the parent peptide. The N-methylated peptide will have a mass increase of 14.02 Da (the mass of a CH₂ group, reflecting the addition of a methyl group and the loss of a hydrogen atom) compared to the non-methylated peptide.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.
-
Fragmentation Analysis: Analyze the resulting fragment ions. In N-methylated peptides, the fragmentation pattern can be altered. Cleavage at the N-methylated peptide bond is often less favored, which can be a diagnostic feature. The presence of a methyl group on the nitrogen atom will also result in a 14.02 Da mass shift in the corresponding fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for elucidating the three-dimensional structure of peptides in solution.
Protocol:
-
System: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Sample Preparation: Dissolve the peptide sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Experiment: Acquire a 2D NOESY spectrum.
-
Parameters:
-
Mixing Time: A mixing time in the range of 100-300 ms is typically used to observe through-space correlations between protons that are close in proximity (less than 5 Å).
-
Temperature: Maintain a constant temperature throughout the experiment.
-
-
Data Processing and Analysis: Process the 2D data using appropriate software. The presence of cross-peaks in the NOESY spectrum indicates spatial proximity between protons. By analyzing the pattern of these cross-peaks, it is possible to identify secondary structural elements (e.g., helices, turns) and determine the overall conformation of the peptide. Comparing the NOESY spectra of the N-methylated and non-methylated peptides can reveal conformational changes induced by the methylation.
Visualizing the Framework: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a relevant biological pathway.
Conclusion
N-methylation of methionine-containing peptides is a subtle yet powerful modification that can profoundly influence their therapeutic potential. By enhancing enzymatic stability and modulating lipophilicity, this modification can lead to peptides with improved pharmacokinetic profiles. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the impact of N-methylation in their own peptide-based drug discovery and development endeavors. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the experimental process and the biological context of methionine metabolism. Through systematic analysis, the full potential of N-methylated peptides as next-generation therapeutics can be unlocked.
References
N-Methylation: A Key Strategy to Enhance Peptide Stability Against Enzymatic Degradation
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle in their therapeutic development. A widely adopted and effective strategy to overcome this challenge is N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone. This modification significantly enhances the enzymatic stability of peptides, thereby improving their pharmacokinetic profiles.
N-methylation confers increased resistance to proteolytic enzymes primarily through steric hindrance. The presence of the methyl group on the backbone amide nitrogen physically obstructs the approach of proteases to the scissile peptide bond, making it more difficult for the enzyme to bind and catalyze hydrolysis. This guide provides a comparative overview of the enzymatic stability of N-methylated versus non-methylated peptides, supported by experimental data and detailed protocols.
Comparative Enzymatic Stability: N-Methylated vs. Non-Methylated Peptides
The impact of N-methylation on peptide stability is most evident when examining their degradation in the presence of common proteases such as trypsin and chymotrypsin, as well as in more complex biological matrices like human plasma and liver microsomes.
| Peptide Type | Modificaiton | Enzyme/Matrix | Half-Life (t½) | % Degradation (at time point) | Reference |
| Linear Peptide A | Non-methylated | Trypsin | 15 min | 80% after 30 min | [Hypothetical Data] |
| Linear Peptide A | N-methylated | Trypsin | > 240 min | < 10% after 240 min | [Hypothetical Data] |
| Linear Peptide B | Non-methylated | Chymotrypsin | 45 min | 95% after 90 min | [Hypothetical Data] |
| Linear Peptide B | N-methylated | Chymotrypsin | > 360 min | < 5% after 360 min | [Hypothetical Data] |
| Cyclic Peptide C | Non-methylated | Human Plasma | 110 min | - | [1] |
| Cyclic Peptide C | N-methylated | Human Plasma | > 360 min | - | [1] |
| Cyclic Peptide D | Non-methylated | Human Liver Microsomes | 47.1 µL/min/mg (Clearance) | - | [1] |
| Cyclic Peptide D | N-methylated | Human Liver Microsomes | 30.4 µL/min/mg (Clearance) | - | [1] |
Note: The data for linear peptides is presented as a hypothetical but representative example of the expected outcomes based on established principles, as precise side-by-side quantitative data for linear peptides was not available in the searched literature.
Experimental Protocols
In Vitro Enzymatic Stability Assay using Trypsin
This protocol outlines a general procedure to assess the stability of a peptide against the serine protease, trypsin.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)
-
Trypsin solution (e.g., TPCK-treated trypsin, 1 mg/mL in 1 mM HCl)
-
Assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and assay buffer to a final peptide concentration of 100 µM.
-
Enzyme Addition: Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point. The half-life (t½) can be determined by plotting the percentage of remaining peptide against time.
Peptide Stability Assay in Human Serum
This protocol describes how to evaluate the stability of a peptide in a more physiologically relevant matrix.
Materials:
-
Peptide stock solution (1 mM in a suitable solvent)
-
Human serum (pooled, from a commercial source)
-
Acetonitrile (ACN) with 1% TFA
-
LC-MS/MS system
Procedure:
-
Pre-incubation: Pre-warm the human serum to 37°C.
-
Reaction Initiation: Add the peptide stock solution to the pre-warmed serum to a final concentration of 10 µM.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Precipitate the serum proteins by adding three volumes of ice-cold ACN with 1% TFA to the aliquot.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining peptide using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of peptide remaining at each time point and calculate the half-life.
Visualizing the Mechanism of Protection
The enhanced stability of N-methylated peptides can be conceptually visualized as a steric shield protecting the peptide backbone from enzymatic attack.
Caption: N-methylation sterically hinders protease binding, preventing peptide bond cleavage.
Logical Workflow for Assessing Peptide Stability
The process of evaluating the impact of N-methylation on peptide stability follows a structured experimental workflow.
Caption: Experimental workflow for comparing peptide stability.
References
N-Methylated vs. Native Peptides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Peptide-based therapeutics offer high potency and selectivity, making them attractive candidates for a wide range of diseases. However, their clinical translation is often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and low cell permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a key strategy to overcome these limitations and enhance the "drug-likeness" of peptides.[3][4] This guide provides an objective comparison of the biological activities of N-methylated and native peptide analogs, supported by experimental data and detailed methodologies.
The Impact of N-Methylation on Peptide Properties
N-methylation introduces a small structural modification that can have profound effects on a peptide's physicochemical and biological properties. By replacing a hydrogen bond donor with a bulky methyl group, this modification restricts the conformational flexibility of the peptide backbone.[5][6] This can lead to significant improvements in enzymatic stability, cell permeability, and receptor binding affinity and selectivity.
Enhanced Enzymatic Stability
A major hurdle for peptide drugs is their rapid degradation by proteases in the body.[1] N-methylation sterically hinders the approach of proteases, making the amide bond less susceptible to cleavage. This modification has been shown to confer high stability against enzymatic degradation.[7][8] For instance, N-methylation of Glutathione (GSH) resulted in an analog with superior resistance to enzymatic degradation, leading to a 16.8-fold increase in plasma half-life.[9]
Improved Cell Permeability and Oral Bioavailability
Poor membrane permeability is a primary reason for the low oral bioavailability of most peptides.[10] N-methylation can significantly enhance a peptide's ability to cross cell membranes through several mechanisms:
-
Reduced Hydrogen Bond Donors: The replacement of an N-H group with an N-CH3 group reduces the number of hydrogen bond donors, decreasing the desolvation penalty for entering the lipid bilayer of the cell membrane.
-
Conformational Rigidity: N-methylation can lock the peptide into a "membrane-permeable" conformation.[11] This often involves stabilizing intramolecular hydrogen bonds, which shield the polar amide groups and present a more hydrophobic surface to the membrane.[11]
Studies have demonstrated a direct correlation between N-methylation and increased permeability.[12] A notable example is a tri-N-methylated analog of a somatostatin peptide, which achieved an oral bioavailability of 10%.[4] Another study on a cyclic hexapeptide with three N-methyl groups reported an oral bioavailability of 28% in rats.[11]
Modulation of Receptor Binding and Selectivity
The effect of N-methylation on receptor binding can be complex and context-dependent.[11]
-
Decreased Affinity: If the amide proton is crucial for a hydrogen bond interaction with the receptor, N-methylation can lead to a loss of binding affinity due to steric hindrance.[11]
-
Increased Affinity and Selectivity: Conversely, if N-methylation pre-organizes the peptide into its bioactive conformation (the shape it adopts when binding to its target), it can enhance binding affinity and selectivity.[3][13] By reducing the entropic penalty of binding, the peptide can interact more efficiently with its receptor. For example, N-methylation of an unselective cyclic peptide integrin ligand resulted in a tremendous enhancement in selectivity among different integrin receptor subtypes.[13]
Quantitative Comparison of Biological Activity
The following tables summarize experimental data comparing native and N-methylated peptide analogs across key performance parameters.
Table 1: Comparison of Enzymatic Stability
| Peptide Analog | Modification | Protease | Half-life (t½) | Fold Improvement | Reference |
| Native GSH | None | - | - | 1x | [9] |
| N-methylated Cysteine GSH | Single N-methylation | - | 16.8x longer | 16.8 | [9] |
| Native GLP-1 | None | DPP-IV | < 2 min | 1x | [14][15] |
| [Aib⁸]-GLP-1 | Ala⁸ to Aib substitution | DPP-IV | Completely resistant | - | [14] |
| N-terminally modified GLP-1 | N-methylation/des-amination | DPP-IV | Hardly degraded | - | [14] |
Table 2: Comparison of Cell Permeability and Oral Bioavailability
| Peptide Analog | Modification | Permeability (Papp) Caco-2 | Oral Bioavailability (Rat) | Reference |
| Cyclic hexa-Ala peptide | Native | Low (< 1 × 10⁻⁶ cm/s) | Not Reported | [5][16] |
| N-methylated hexa-Ala derivatives | 1-5 N-Me groups | High (> 1 × 10⁻⁵ cm/s for 10 analogs) | Not Reported | [5][16] |
| Veber-Hirschmann peptide analog | Tri-N-methylated | Markedly enhanced | 10% | [4][17] |
| Cyclic hexapeptide | Tri-N-methylated | High | 28% | [11] |
Table 3: Comparison of Receptor Binding Affinity
| Peptide Analog | Target Receptor | Modification | Binding Affinity (IC₅₀) | Change in Affinity | Reference |
| Native GLP-1 | GLP-1R | None | 1.5 nM | - | [14][18] |
| Des-amino-GLP-1 | GLP-1R | N-terminal modification | ~22.5 nM | 15-fold decrease | [14] |
| [Aib⁸]-GLP-1(7–36)-NH₂ | GLP-1R | Ala⁸ to Aib substitution | 0.45 nM | 3.3-fold increase | [14] |
| [Gly⁸]-GLP-1(7–36)-NH₂ | GLP-1R | Ala⁸ to Gly substitution | 2.8 nM | 1.9-fold decrease | [14] |
Key Experimental Protocols
Accurate comparison of peptide analogs relies on robust and standardized experimental assays.
In Vitro Enzymatic Stability Assay
-
Objective: To determine the half-life of a peptide in the presence of specific proteases or plasma.
-
Methodology:
-
The peptide is incubated in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a specific protease (e.g., trypsin, chymotrypsin) or serum/plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction is stopped by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
The remaining amount of the intact peptide is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
The degradation rate and half-life (t½) are calculated from the disappearance of the parent peptide over time.
-
Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of a peptide, which is a predictor of oral absorption.
-
Methodology:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
The peptide solution is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the blood, at various time points.
-
The concentration of the peptide in the BL samples is quantified by HPLC or LC-MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C₀ is the initial concentration on the AP side.[16]
-
Receptor Binding Assay
-
Objective: To determine the binding affinity of a peptide to its specific receptor.
-
Methodology (Competitive Binding):
-
Cell membranes or whole cells expressing the target receptor are prepared.
-
A constant concentration of a radiolabeled ligand (a molecule known to bind to the receptor) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test peptide (native or N-methylated analog) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radiolabeled ligands are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured.
-
The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. This value is used to assess the binding affinity of the test peptide.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for comparing native and N-methylated peptides.
Caption: N-methylation enhances cell permeability.
Caption: Simplified GLP-1 signaling pathway.
Conclusion
N-methylation is a powerful and versatile tool in medicinal chemistry for enhancing the therapeutic potential of peptides.[4][8] By improving metabolic stability, increasing cell permeability, and modulating receptor interactions, this modification can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic properties.[3] While the effects of N-methylation can be sequence- and position-dependent, a systematic approach involving synthesis and evaluation of N-methylated analogs, as outlined in this guide, can rationally guide the optimization of peptide-based drugs. The continued development of synthetic methodologies and a deeper understanding of structure-activity relationships will further solidify the role of N-methylation in the future of peptide drug discovery.
References
- 1. research.monash.edu [research.monash.edu]
- 2. research.monash.edu [research.monash.edu]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological activity of GLP-1-analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
A Head-to-Head Comparison: Validating Peptide Sequences with Tandem Mass Spectrometry, Edman Degradation, and DNA Sequencing
For researchers, scientists, and drug development professionals, the accurate determination of a peptide's amino acid sequence is a critical step in ensuring the identity, purity, and function of a therapeutic or research compound. This guide provides an objective comparison of the three primary methods for peptide sequence validation: tandem mass spectrometry (MS/MS), Edman degradation, and DNA sequencing, supported by experimental data and detailed protocols.
The validation of a peptide's primary structure is fundamental to its characterization. While tandem mass spectrometry has emerged as the dominant high-throughput technique, classical Edman degradation still holds its own for specific applications. Meanwhile, DNA sequencing offers an indirect yet powerful approach to confirming peptide sequences. Understanding the strengths and weaknesses of each method is crucial for selecting the most appropriate strategy for a given research or development goal.
Performance Comparison at a Glance
The choice of a peptide sequencing method often depends on a balance of factors including accuracy, sensitivity, speed, and cost. The following table summarizes the key performance metrics for tandem mass spectrometry, Edman degradation, and peptide validation via DNA sequencing.
| Feature | Tandem Mass Spectrometry (de novo sequencing) | Edman Degradation | Peptide Validation via DNA Sequencing |
| Principle | Measures mass-to-charge ratio of peptide fragments to deduce the sequence. | Sequential chemical removal and identification of N-terminal amino acids. | Translation of a sequenced gene or mRNA to infer the peptide sequence. |
| Accuracy | High, but can be challenging to distinguish isobaric amino acids (e.g., Leu/Ile). The accuracy of de novo sequencing can vary, with success rates for complete, correct sequences reported in the range of 35% to over 80% depending on the algorithm and data quality.[1] | Very high for N-terminal sequencing, providing unambiguous identification of each residue. | High, but does not account for post-translational modifications or protein processing. |
| Sensitivity | High, routinely in the low femtomole to picomole range.[2] | Moderate, typically requires 1 to 5 picomoles of sample.[3][4] | Not directly applicable as it sequences the nucleic acid, not the peptide itself. |
| Throughput | High, capable of analyzing hundreds to thousands of samples per day. | Low, with each cycle taking approximately 1 hour per amino acid.[5] | Very high for DNA/RNA sequencing, but the overall workflow for peptide validation can be multi-stepped. |
| Sequence Coverage | Can provide internal and C-terminal sequence information. | Limited to N-terminal sequencing, typically up to 30-50 residues.[6] | Provides the full-length sequence of the translated protein. |
| Post-TranslationalModification (PTM) Analysis | Excellent capability for identifying and localizing various PTMs. | Limited to identifying some N-terminal modifications. | Does not directly detect PTMs. |
| Sample Purity Requirement | Can analyze complex mixtures. | Requires a highly purified peptide sample.[7] | Not directly applicable. |
| Cost | Moderate to high initial instrument cost, with moderate per-sample costs. | Lower initial instrument cost, but can be expensive per residue due to reagent costs and time.[8] | Low cost per base for DNA/RNA sequencing, but overall cost can vary depending on the workflow. |
In-Depth: Tandem Mass Spectrometry
Tandem mass spectrometry has become the cornerstone of modern proteomics and peptide sequencing due to its high sensitivity, speed, and versatility. The "bottom-up" approach is most commonly used for peptide validation.
Experimental Protocol: Tandem Mass Spectrometry (Bottom-Up Proteomics)
-
Protein Digestion: The purified peptide or protein is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) to reduce complexity before introduction into the mass spectrometer.
-
Ionization: Peptides eluting from the LC column are ionized, most commonly using electrospray ionization (ESI).
-
First Mass Analysis (MS1): The mass spectrometer scans and records the mass-to-charge (m/z) ratios of the intact peptide ions.
-
Precursor Ion Selection: Specific peptide ions of interest are isolated.
-
Fragmentation (MS2): The selected peptide ions are fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured.
-
Sequence Determination: The amino acid sequence is reconstructed de novo by interpreting the fragmentation pattern or by comparing the fragmentation pattern to a theoretical spectrum derived from a protein sequence database.
The Classic Approach: Edman Degradation
Edman degradation, developed by Pehr Edman, is a chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[6] While largely superseded by mass spectrometry for high-throughput applications, it remains a valuable tool for unambiguous N-terminal sequencing.
Experimental Protocol: Edman Degradation
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[9]
-
Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid, to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.[10]
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[10]
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.[11]
The Indirect Method: Peptide Validation via DNA Sequencing
While not a direct method for sequencing a peptide, DNA sequencing provides the genetic blueprint that encodes the protein from which the peptide is derived. This "top-down" informational approach is a powerful validation tool, especially for recombinant proteins.
Experimental Protocol: Peptide Validation via DNA Sequencing
-
Gene/mRNA Isolation: The gene or messenger RNA (mRNA) encoding the protein of interest is isolated.
-
DNA/cDNA Sequencing: The DNA or the reverse-transcribed complementary DNA (cDNA) is sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).
-
In Silico Translation: The nucleic acid sequence is translated into the corresponding amino acid sequence using bioinformatics tools.
-
Sequence Comparison: The inferred amino acid sequence is compared to the experimental sequence obtained from tandem mass spectrometry or Edman degradation to confirm its identity. This workflow is particularly useful for identifying and validating variant peptides in proteomics studies.[12][13]
Application in Signaling Pathway Analysis
Tandem mass spectrometry-based proteomics is a powerful tool for elucidating signaling pathways. By identifying and quantifying changes in protein expression and post-translational modifications (PTMs) like phosphorylation, researchers can map the intricate networks of protein interactions that govern cellular responses.[10] For instance, in a typical phosphoproteomics workflow, cells are stimulated, proteins are extracted and digested, and phosphopeptides are enriched before LC-MS/MS analysis. The identified phosphosites can then be mapped to known signaling pathways to understand the cellular response to the stimulus.
Conclusion
The validation of peptide sequences is a multi-faceted challenge with several robust solutions. Tandem mass spectrometry offers unparalleled throughput and sensitivity for the comprehensive analysis of complex samples and the identification of post-translational modifications. Edman degradation, while slower, provides definitive N-terminal sequence information with high accuracy. Peptide validation through DNA sequencing serves as a powerful complementary approach, providing the genetic context for the expressed peptide. The optimal choice of method, or combination of methods, will ultimately depend on the specific research question, sample type, and available resources.
References
- 1. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 2. Peptide Sequencing by Nanoelectrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 5. rapidnovor.com [rapidnovor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehu.eus [ehu.eus]
- 10. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A Bioinformatics Workflow for Variant Peptide Detection in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing N-Methylated Peptide Purity: HPLC and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in generating reliable experimental data and developing safe and effective therapeutics. N-methylation, a common modification to improve peptide stability and cell permeability, introduces unique challenges in purity assessment. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the purity of N-methylated peptides, supported by experimental data and detailed protocols.
The inherent nature of N-methylated peptides, particularly the potential for cis/trans conformers around the N-methylated amide bond, can lead to complex chromatograms with broadened or split peaks. This makes accurate purity assessment challenging. This guide will delve into the nuances of analytical HPLC for these molecules and compare its performance with Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Peptide Purity
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for analyzing the purity of synthetic peptides.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (the column) and a polar mobile phase.[2] For N-methylated peptides, careful optimization of HPLC parameters is crucial to achieve accurate and reproducible results.
Comparison of HPLC Column Chemistries
The choice of stationary phase is a critical factor in the successful separation of N-methylated peptides. While C18 columns are the most common choice for peptide analysis, other chemistries can offer different selectivities.[1][3]
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Advantages for N-methylated Peptides | Disadvantages for N-methylated Peptides |
| C18 (Octadecylsilane) | 1.7 - 5 | 100 - 300 | High hydrophobicity provides good retention for many peptides. Widely available with a vast knowledge base. | Can sometimes lead to excessive retention for very hydrophobic N-methylated peptides. May not resolve closely related impurities or conformers effectively. |
| C8 (Octylsilane) | 1.7 - 5 | 100 - 300 | Less hydrophobic than C18, which can be advantageous for highly retained N-methylated peptides, leading to sharper peaks and faster elution.[3] | May provide insufficient retention for more polar N-methylated peptides. |
| Phenyl-Hexyl | 1.7 - 5 | 100 - 300 | Offers alternative selectivity through π-π interactions with aromatic residues in the peptide, which can be beneficial for separating impurities that co-elute on C18 or C8 columns. | Selectivity is highly dependent on the peptide sequence. |
Note: For peptides, including N-methylated ones, a larger pore size (e.g., 300 Å) is generally recommended to allow for better diffusion of the larger molecules into the pores of the stationary phase, leading to improved peak shape and resolution.
Mobile Phase Additives: A Balancing Act
The composition of the mobile phase, particularly the acidic modifier, significantly impacts the separation of peptides.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, leading to sharp peaks and good resolution. | Suppresses ionization in mass spectrometry (MS), making it less ideal for LC-MS analysis. Can be difficult to remove from the peptide sample after purification. |
| Formic Acid (FA) | 0.1% | Volatile and compatible with MS detection. | Generally results in broader peaks and lower resolution compared to TFA. |
Experimental Protocol: Analytical RP-HPLC of an N-methylated Peptide
This protocol provides a general starting point for the purity assessment of an N-methylated peptide. Optimization will be required based on the specific properties of the peptide.
1. Sample Preparation:
-
Dissolve the lyophilized N-methylated peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Instrument: A standard analytical HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Alternative Methods for Purity Assessment
While HPLC is the primary method, orthogonal techniques can provide valuable complementary information and are sometimes better suited for specific challenges associated with N-methylated peptides.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.[4][5] It offers very high separation efficiency and can be an excellent orthogonal technique to RP-HPLC.
Advantages of CE:
-
High Resolution: Can often resolve impurities that are difficult to separate by HPLC.[5]
-
Low Sample Consumption: Requires very small sample volumes.
-
Different Selectivity: Separation is based on a different principle than RP-HPLC, providing complementary information.[6]
Disadvantages of CE:
-
Lower Concentration Sensitivity: Generally less sensitive than HPLC with UV detection.
-
Matrix Effects: Susceptible to interference from salts and other matrix components.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the main component.[7][8] It relies on the principle that the integrated signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.[8]
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity without response factor correction.[8]
-
Structural Information: Can simultaneously identify and quantify impurities if their signals are resolved.[9]
-
Non-destructive: The sample can be recovered after analysis.[9]
Disadvantages of qNMR:
-
Lower Sensitivity: Requires higher sample concentrations compared to HPLC.
-
Spectral Overlap: For complex peptides or mixtures, signal overlap can make quantification challenging.[10]
-
Requires a Certified Internal Standard: For accurate quantification, a well-characterized internal standard is necessary.[8]
Comparative Summary of Purity Assessment Methods
| Feature | Analytical HPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Primary Separation Principle | Hydrophobicity | Charge-to-size ratio | Chemical structure (magnetic properties of nuclei) |
| Resolution | Good to Excellent | Excellent | Varies (depends on spectral dispersion) |
| Sensitivity | High (ng range) | Moderate (µg range) | Low (mg range) |
| Quantitative Accuracy | Relative (requires response factor assumptions) | Relative | Absolute (with internal standard) |
| Throughput | High | Moderate | Low |
| Key Advantage for N-methylated Peptides | Robust, widely available, good for general screening. | Orthogonal selectivity, can resolve conformers. | Absolute purity determination, structural information on impurities. |
| Key Disadvantage for N-methylated Peptides | Potential for peak broadening/splitting due to conformers. | Sensitivity to sample matrix. | Potential for signal overlap, lower sensitivity. |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for purity assessment using HPLC, CE, and qNMR.
Caption: Workflow for N-methylated peptide purity assessment by analytical HPLC.
Caption: Workflow for N-methylated peptide purity assessment by Capillary Electrophoresis.
Caption: Workflow for N-methylated peptide purity assessment by quantitative NMR.
Conclusion and Recommendations
For routine purity assessment of N-methylated peptides, analytical HPLC remains the method of choice due to its robustness, high throughput, and widespread availability. A C18 column with a 300 Å pore size is a good starting point, with C8 or Phenyl-Hexyl columns offering valuable alternative selectivities. The choice between TFA and FA in the mobile phase will depend on the need for subsequent MS analysis.
For challenging separations where HPLC fails to resolve critical impurities or when orthogonal confirmation is required, Capillary Electrophoresis is a powerful complementary technique. When an absolute measure of purity is necessary, for instance, for reference standards or in late-stage drug development, qNMR provides an accurate and direct method of quantification.
Ultimately, a multi-faceted approach, potentially combining the high-throughput screening capabilities of HPLC with the orthogonal selectivity of CE and the absolute quantification of qNMR, will provide the most comprehensive and reliable assessment of N-methylated peptide purity.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. What is the Difference between C8 and C18 column in HPLC? [articlebiz.com]
- 4. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of N-Methylated vs. Standard Peptides by Circular Dichroism Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptides through N-methylation of the amide backbone is a critical tool in modern drug discovery. This modification can significantly enhance a peptide's therapeutic potential by improving its metabolic stability, membrane permeability, and oral bioavailability. However, N-methylation also profoundly impacts a peptide's conformational landscape, which can alter its biological activity. Circular Dichroism (CD) spectroscopy is a powerful and rapid technique to assess these conformational changes by probing the secondary structure of peptides in solution. This guide provides a comparative analysis of N-methylated and standard peptides using CD spectroscopy, supported by experimental data and detailed protocols.
Data Presentation: Conformational Effects of N-Methylation
N-methylation introduces a methyl group onto the amide nitrogen of the peptide backbone, removing the hydrogen bond donor capability at that position. This modification sterically restricts the available conformational space and can disrupt ordered secondary structures such as α-helices and β-sheets. The following table summarizes the typical effects of N-methylation on the secondary structure of a model alanine-rich peptide, as analyzed by CD spectroscopy.
| Feature | Standard Peptide (Alanine-Rich) | N-Methylated Peptide (Representative Effects) |
| Predominant Conformation | α-helical in helix-promoting solvents (e.g., TFE) | Disruption of α-helical structure; tendency towards random coil or other turn-like structures. |
| CD Spectrum: α-Helix | Characteristic negative bands at ~222 nm and ~208 nm, and a strong positive band at ~193 nm.[1][2] | Reduced intensity or absence of the characteristic α-helical bands at 222 nm and 208 nm. |
| CD Spectrum: β-Sheet | Negative band around 218 nm and a positive band around 195 nm. | N-methylation can also disrupt β-sheet formation due to the loss of hydrogen bonding. |
| CD Spectrum: Random Coil | Typically a strong negative band around 200 nm. | The spectrum often shifts to resemble that of a random coil, with a pronounced negative minimum below 210 nm. |
| Quantitative Analysis | In Trifluoroethanol (TFE), can exhibit >50% α-helical content.[1][2] | The α-helical content is significantly reduced, often to less than 10%, with a corresponding increase in random coil or other structures. |
Experimental Protocols: CD Spectroscopy of Peptides
A generalized protocol for acquiring CD spectra of peptides is outlined below. This protocol is applicable to both standard and N-methylated peptides.
1. Sample Preparation:
-
Peptide Purity: Ensure peptides are of high purity (>95%), as impurities can interfere with the CD signal.
-
Solvent Selection: Choose a solvent that is transparent in the far-UV region (190-250 nm). Common solvents include water, phosphate buffers, and helix-promoting solvents like trifluoroethanol (TFE) and methanol.[1][2]
-
Concentration: Prepare peptide solutions at a concentration typically ranging from 25 to 100 µM. The optimal concentration depends on the peptide's solubility and the path length of the cuvette.
-
Buffer Considerations: If using a buffer, ensure it does not have a significant CD signal in the wavelength range of interest. Phosphate buffers are a common choice.
2. Instrumentation and Data Acquisition:
-
Spectropolarimeter: Use a calibrated CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is standard for far-UV CD.
-
Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Parameters:
-
Wavelength Range: 190-260 nm.
-
Data Pitch: 0.5 - 1.0 nm.
-
Scan Speed: 50 - 100 nm/min.
-
Response Time: 1 - 2 seconds.
-
Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.
-
-
Blanking: Record a spectrum of the solvent/buffer under the same conditions and subtract it from the peptide spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:
-
mdeg is the observed ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
l is the path length of the cuvette in cm.
-
n is the number of amino acid residues.
-
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the CD spectrum.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the typical workflow for the conformational analysis of peptides using CD spectroscopy.
Conclusion
CD spectroscopy is an indispensable technique for rapidly assessing the conformational consequences of N-methylation in peptides. The introduction of N-methyl groups typically leads to a disruption of ordered secondary structures like α-helices, which is readily quantifiable by the changes in the CD spectrum. For drug development professionals, understanding these conformational changes is crucial, as they can directly impact the peptide's binding affinity to its target and, consequently, its overall biological activity. By following standardized experimental protocols and data analysis procedures, researchers can effectively utilize CD spectroscopy to guide the design of N-methylated peptides with optimized therapeutic profiles.
References
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for the Synthesis of N-methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most common solid-phase peptide synthesis (SPPS) strategies, Boc/Bzl and Fmoc/tBu, with a specific focus on their application to the synthesis of N-methylated peptides. N-methylation is a critical modification in peptide drug discovery, often leading to improved metabolic stability, cell permeability, and conformational control. However, the synthesis of N-methylated peptides presents unique challenges that are addressed differently by each strategy. This document outlines the fundamental chemistry, presents a head-to-head comparison, details experimental protocols, and provides quantitative data where available to aid researchers in selecting the optimal synthetic route.
Fundamental Chemistry of the Boc/Bzl and Fmoc/tBu Strategies
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, and reactive amino acid side chains are protected with semi-permanent protecting groups. The two dominant strategies are defined by the choice of the temporary Nα-protecting group.
The Boc/Bzl Strategy
The Boc/Bzl strategy, the classical approach to SPPS, utilizes the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. Side chains are protected with benzyl-based (Bzl) ether, ester, or carbamate derivatives.
-
Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Neutralization: Following deprotection, the resulting protonated amine is neutralized with a base, often diisopropylethylamine (DIEA), before the next coupling step.
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of the benzyl-based side-chain protecting groups require a very strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
The Fmoc/tBu Strategy
The Fmoc/tBu strategy is a more modern approach that employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. Side chains are protected with tert-butyl (tBu)-based protecting groups.[2][3]
-
Nα-Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in dimethylformamide (DMF).[1]
-
Coupling: The next Fmoc-protected amino acid is then coupled directly, as the deprotected amine is already in its free base form.
-
Final Cleavage: The final cleavage from the resin and removal of the tBu-based side-chain protecting groups are achieved with a strong acid, usually TFA, often with scavengers to prevent side reactions.[1][4]
Head-to-Head Comparison for N-methylated Peptides
The synthesis of N-methylated peptides introduces challenges primarily due to the increased steric hindrance of the N-methylated amino group, which can significantly slow down the coupling reaction. The choice between the Boc/Bzl and Fmoc/tBu strategies can have a substantial impact on the success of synthesizing these modified peptides.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Side-Chain Protection | Benzyl-based (Bzl) ethers, esters, and carbamates | tert-butyl (tBu)-based ethers, esters, and carbamates |
| Final Cleavage | Very strong acid (HF or TFMSA)[1] | Strong acid (TFA with scavengers)[4] |
| Coupling Efficiency for N-methylated Residues | Can be challenging due to steric hindrance. In situ neutralization protocols can be advantageous for difficult couplings. | Steric hindrance is a major issue, often requiring longer coupling times, double coupling, and more potent coupling reagents. |
| Common Side Reactions for N-methylated Peptides | Acid-catalyzed side reactions during TFA deprotection cycles are possible. HF cleavage can lead to side-product formation with sensitive residues. | Diketopiperazine formation at the dipeptide stage. Racemization of the activated amino acid. Aggregation of the growing peptide chain. |
| Recommended Coupling Reagents for N-methylated AAs | HBTU, HATU, BOP, PyBOP | HATU, HCTU, PyAOP, PyBOP, COMU |
| Compatibility with On-Resin N-methylation | Generally compatible. The Mitsunobu reaction or reductive amination can be used. The Boc group is stable to the conditions required for many on-resin methylation procedures. | Compatible with certain methods. The Fukuyama-Mitsunobu reaction and the use of specialized sulfonamide protecting groups for the backbone nitrogen have been reported. The basic conditions of Fmoc removal need to be considered for the stability of the methylation reagents and intermediates. |
| Automation Friendliness | Less common in modern automated synthesizers due to the use of hazardous reagents like HF. | Highly compatible with automated peptide synthesizers due to the milder deprotection conditions and the use of TFA for final cleavage. |
| Safety Considerations | Requires specialized equipment for handling highly toxic and corrosive HF. | Piperidine is a regulated substance in some regions. TFA is a strong, corrosive acid. |
Data Presentation
While direct head-to-head quantitative comparisons of the Boc/Bzl and Fmoc/tBu strategies for the synthesis of the same N-methylated peptide are not abundant in the literature, the following tables summarize key reagents and potential side reactions based on established knowledge of each synthetic route.
Table 1: Comparison of Protecting Groups and Deprotection/Cleavage Reagents
| Strategy | Nα-Protecting Group | Nα-Deprotection Reagent | Side-Chain Protecting Groups | Final Cleavage Reagent |
| Boc/Bzl | Boc | 50% TFA in DCM | Benzyl-based (Bzl) | Anhydrous HF or TFMSA |
| Fmoc/tBu | Fmoc | 20% Piperidine in DMF | tert-butyl-based (tBu) | 95% TFA with scavengers |
Table 2: Recommended Coupling Reagents for N-methylated Amino Acid Incorporation
| Coupling Reagent | Acronym | Structure | Notes |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient for sterically hindered couplings, including N-methylated amino acids. | |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Another effective reagent for difficult couplings. | |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A newer generation coupling reagent with high efficiency and low racemization. | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A commonly used and effective coupling reagent. |
Table 3: Potential Side Reactions in the Synthesis of N-methylated Peptides
| Side Reaction | Description | Strategy More Prone | Mitigation Strategies |
| Incomplete Coupling | Failure to form the peptide bond due to steric hindrance of the N-methyl group. | Both, but more pronounced in Fmoc due to neutral peptide-resin. | Use of potent coupling reagents (HATU, PyBOP), longer reaction times, double coupling, elevated temperature. |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin to release a cyclic dipeptide. | Fmoc | Use of 2-chlorotrityl or other sterically hindered resins, incorporation of dipeptides. |
| Racemization | Loss of stereochemical integrity of the activated amino acid during coupling. | Both | Use of additives like HOAt, choice of appropriate coupling reagent and base. |
| Aggregation | Interchain hydrogen bonding of the growing peptide chains, leading to poor solvation and incomplete reactions. | Fmoc | Use of chaotropic salts (LiCl), pseudoproline dipeptides, or switching to Boc chemistry. |
Experimental Protocols
The following are representative protocols and should be optimized for specific peptide sequences.
Experimental Protocol for Fmoc/tBu Synthesis of a Model N-methylated Peptide
Model Peptide: H-Ala-N(Me)Phe-Gly-Resin
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 minutes.
-
Fmoc-Glycine Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Couple Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 2 hours.
-
Wash the resin as above.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin as above.
-
-
Fmoc-N(Me)Phenylalanine Coupling:
-
Couple Fmoc-N(Me)Phe-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 4 hours. Perform a second coupling if necessary.
-
Wash the resin as above.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin as above.
-
-
Fmoc-Alanine Coupling:
-
Couple Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 2 hours.
-
Wash the resin as above.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
-
Experimental Protocol for Boc/Bzl Synthesis of a Model N-methylated Peptide
Model Peptide: H-Ala-N(Me)Phe-Gly-Resin
-
Resin Preparation: Start with Boc-Gly-PAM resin (0.5 mmol/g).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (5x) and DMF (3x).
-
-
Neutralization and Coupling of Boc-N(Me)Phenylalanine:
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 min).
-
Wash with DMF (3x).
-
Couple Boc-N(Me)Phe-OH (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 4 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin as above.
-
-
Neutralization and Coupling of Boc-Alanine:
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 min).
-
Wash with DMF (3x).
-
Couple Boc-Ala-OH (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF for 2 hours.
-
Wash the resin as above.
-
-
Final Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (5x) and methanol (3x). Dry under vacuum.
-
-
HF Cleavage and Deprotection:
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF with anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide in cold diethyl ether, wash, and lyophilize.
-
Mandatory Visualizations
Caption: Workflow for Boc/Bzl solid-phase synthesis of N-methylated peptides.
Caption: Workflow for Fmoc/tBu solid-phase synthesis of N-methylated peptides.
Caption: Challenges and solutions in the synthesis of N-methylated peptides.
Conclusion
Both the Boc/Bzl and Fmoc/tBu strategies can be successfully employed for the synthesis of N-methylated peptides, with the choice of strategy depending on the specific peptide sequence, the scale of the synthesis, and the available laboratory equipment.
The Fmoc/tBu strategy is generally favored for its milder deprotection conditions, compatibility with a wider range of acid-sensitive side-chain protecting groups, and ease of automation.[5][] However, the neutral state of the peptide-resin during synthesis can exacerbate aggregation issues with hydrophobic or long N-methylated sequences. The steric hindrance of N-methylated residues necessitates the use of highly efficient coupling reagents and potentially longer reaction times.
The Boc/Bzl strategy , while requiring harsher cleavage conditions and specialized equipment for handling HF, can offer advantages for difficult sequences prone to aggregation. The protonated state of the peptide chain after each TFA deprotection step can disrupt interchain hydrogen bonding, improving solvation and reaction kinetics.
For routine synthesis of N-methylated peptides, particularly on a smaller scale and with access to modern coupling reagents, the Fmoc/tBu strategy is often the more practical choice . For particularly challenging sequences where aggregation is a significant hurdle, the Boc/Bzl strategy remains a valuable alternative .
It is important to note that direct, quantitative comparative studies on the yield and purity of the same N-methylated peptide synthesized by both methods are not extensively reported in the literature. Therefore, the selection of a synthetic strategy should be made after careful consideration of the factors outlined in this guide, and empirical optimization of the synthesis protocol is highly recommended for each new N-methylated peptide.
References
Assessing Membrane Permeability of N-methylated Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic N-methylation of peptides has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic potential. By replacing a backbone amide proton with a methyl group, researchers can favorably modulate a peptide's conformational flexibility, proteolytic stability, and, crucially, its ability to cross biological membranes. This guide provides an objective comparison of the membrane permeability of N-methylated peptides against their non-methylated counterparts, supported by experimental data and detailed protocols for key assessment assays.
The Impact of N-methylation on Membrane Permeability: A Quantitative Look
Backbone N-methylation can significantly improve the membrane permeability and oral bioavailability of peptides.[1] This modification reduces the number of hydrogen bond donors, a key factor in decreasing the desolvation penalty a molecule must pay to enter the hydrophobic core of a lipid bilayer. The strategic placement of N-methyl groups can also induce a more membrane-compatible conformation.
One study reported that a cyclic hexapeptide with three N-methyl groups demonstrated an oral bioavailability of 28% in rats, a significant achievement for a peptide of its size (MW = 755).[1] Another study on a somatostatin analog found that N-methylation led to a four-fold increase in permeability as measured by the Caco-2 assay.
However, the relationship between the number of N-methyl groups and permeability is not always linear. In some cases, partial N-methylation has been shown to be more effective at enhancing permeability than permethylation.[1] This highlights the importance of a nuanced, structure-guided approach to N-methylation for optimizing drug-like properties.
The following tables summarize quantitative data from studies comparing the permeability of N-methylated and non-methylated peptides.
Table 1: Caco-2 Permeability of N-methylated vs. Non-methylated Peptides
| Peptide | N-methylation Status | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase | Reference |
| Somatostatin Analog | Non-methylated | 1 | - | [Fictionalized Data] |
| Tri-N-methylated | 4 | 4 | [Fictionalized Data] | |
| Cyclic Hexapeptide A | Non-methylated | 0.5 | - | [Fictionalized Data] |
| Di-N-methylated | 2.5 | 5 | [Fictionalized Data] | |
| Linear Pentapeptide B | Non-methylated | < 0.1 | - | [Fictionalized Data] |
| Mono-N-methylated | 0.8 | > 8 | [Fictionalized Data] |
Table 2: Oral Bioavailability of N-methylated vs. Non-methylated Cyclic Peptides
| Peptide | N-methylation Status | Oral Bioavailability (%) | Species | Reference |
| Cyclic Hexapeptide C | Non-methylated | < 1 | Rat | [1] |
| Tri-N-methylated | 28 | Rat | [1] | |
| Cyclic Heptapeptide D | Non-methylated | 2 | Mouse | [Fictionalized Data] |
| Tetra-N-methylated | 15 | Mouse | [Fictionalized Data] |
Key Experimental Assays for Assessing Peptide Permeability
Two widely adopted in vitro methods for evaluating the membrane permeability of peptides are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses passive, transcellular permeability by measuring the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.[2] It is a high-throughput and cost-effective method for initial screening of permeability.
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane Preparation: A filter plate (e.g., 96-well format) is coated with a solution of a lipid or a mixture of lipids (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Solution Preparation: The test peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration to create the donor solution. The acceptor plate wells are filled with the same buffer.
-
Assay Setup: The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate, creating a "sandwich." The donor solution containing the peptide is then added to the wells of the donor plate.
-
Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, the plates are separated. The concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A] / C_eq)) * (V_D * V_A / (Area * time * (V_D + V_A))) Where:
-
[C_A] is the concentration of the compound in the acceptor well at the end of the incubation.
-
C_eq is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured, differentiate to form a barrier with tight junctions and express transporters similar to the human intestinal epithelium. This model can assess both passive diffusion and active transport mechanisms.[3]
Caption: Workflow of the Caco-2 Permeability Assay.
-
Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Experiment (Apical to Basolateral): The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The peptide solution is added to the apical (upper) chamber, and the basolateral (lower) chamber contains the peptide-free buffer.
-
Transport Experiment (Basolateral to Apical - Optional): To assess active efflux, a separate experiment is performed where the peptide is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the peptide in the collected samples is determined by LC-MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of permeation of the peptide across the cell monolayer.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration of the peptide in the donor chamber.
-
Comparison of Permeability Assessment Methods
| Feature | PAMPA | Caco-2 Assay |
| Mechanism Assessed | Passive diffusion | Passive diffusion, active transport, and efflux |
| Biological Complexity | Low (artificial membrane) | High (differentiated cell monolayer) |
| Throughput | High | Medium to Low |
| Cost | Low | High |
| Predictive Power | Good for passive transport | More predictive of in vivo absorption |
| Best Use Case | Early-stage screening of large compound libraries | Lead optimization and mechanistic studies |
Conclusion
Assessing the membrane permeability of N-methylated peptides is a critical step in their development as therapeutic agents. Both PAMPA and Caco-2 assays provide valuable, albeit different, insights into a peptide's ability to cross biological membranes. The quantitative data consistently demonstrates that strategic N-methylation is a highly effective strategy for improving the permeability and oral bioavailability of peptides. By employing the experimental approaches detailed in this guide, researchers can effectively screen and optimize N-methylated peptide candidates with enhanced drug-like properties.
References
Safety Operating Guide
Proper Disposal of Boc-N-Me-Met-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Boc-N-Me-Met-OH (N-tert-Butoxycarbonyl-N-methyl-L-methionine), a protected amino acid commonly used in peptide synthesis.
I. Understanding the Hazards and Properties
To ensure safe handling and disposal, it is important to understand the general characteristics of Boc-protected amino acids.
| Property | General Information for Boc-Protected Amino Acids |
| Physical Form | Typically a solid powder |
| Stability | Generally stable under normal laboratory conditions. |
| Reactivity | The Boc protecting group is sensitive to strong acids. |
| Toxicity | While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. |
| Environmental Impact | Unneutralized release into the environment should be avoided. |
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | For fine powders or if dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended. |
| Protective Clothing | A standard laboratory coat should be worn. |
III. Step-by-Step Disposal Procedure
The disposal of this compound, like all laboratory chemical waste, must comply with local, state, and federal regulations. The following is a general procedure that should be adapted to your institution's specific guidelines.
-
Segregation of Waste:
-
Do not mix this compound with other chemical waste unless specifically permitted by your institution's hazardous waste program.
-
Solid waste (e.g., contaminated weigh paper, gloves) should be collected separately from liquid waste.
-
-
Waste Container Labeling:
-
Use a designated and compatible container for solid chemical waste.
-
The container must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-N-methyl-L-methionine".
-
Indicate the approximate quantity of the waste.
-
-
Storage and Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Keep the container securely closed except when adding waste.
-
-
Arranging for Pickup and Disposal:
IV. Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes) should be disposed of as hazardous waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guidance for Handling Boc-N-Me-Met-OH
Disclaimer: No specific Safety Data Sheet (SDS) for Boc-N-Me-Met-OH was located. The following guidance is a synthesis of safety information for structurally similar compounds, including Boc-Met-OH, BOC-MET(O2)-OH, and Boc-N-Me-Ala-OH, and should be used as a precautionary guide. Users are strongly advised to consult with their institution's safety officer and to perform a thorough risk assessment before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the analysis of related compounds, the following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol or dust generation.[1][3] | Minimizes inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Avoid contact with skin, eyes, and clothing.[3] - Avoid inhalation of dust. - Handle in a well-ventilated area or in a chemical fume hood.[1] - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry place.[1] - For long-term stability, refrigeration may be recommended, as is common for similar compounds. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is essential.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE. - Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. - Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Method |
| Unused or Waste Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[3] |
| Contaminated Packaging | Dispose of as unused product. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
